(+)-Biotin-PEG10-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H57N3O12S/c34-6-8-38-10-12-40-14-16-42-18-20-44-22-24-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-31-28(35)4-2-1-3-27-29-26(25-46-27)32-30(36)33-29/h26-27,29,34H,1-25H2,(H,31,35)(H2,32,33,36)/t26-,27-,29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIQLNQRBUKVGQ-YCVJPRETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H57N3O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (+)-Biotin-PEG10-OH: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Biotin-PEG10-OH is a heterobifunctional linker molecule that incorporates a biotin moiety, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. This unique combination of features makes it a valuable tool in various bioconjugation and drug development applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The biotin group provides a high-affinity handle for detection, purification, and immobilization through its exceptionally strong and specific interaction with avidin and streptavidin. The PEG spacer enhances aqueous solubility, reduces aggregation, and provides a flexible linker to minimize steric hindrance between conjugated molecules. The terminal hydroxyl group offers a versatile chemical handle for further functionalization, allowing for the covalent attachment of a wide range of molecules. This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound.
Chemical Structure and Properties
The chemical structure of this compound consists of a biotin molecule linked via an amide bond to a discrete PEG linker with ten ethylene glycol units, terminating in a primary alcohol.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₇N₃O₁₂S | [1][2] |
| Molecular Weight | 683.85 g/mol | [1][2] |
| CAS Number | Not consistently available; often cited as N/A. | [2] |
| Appearance | White to off-white solid or waxy solid. | |
| Purity | Typically >95%. | |
| Solubility | Soluble in water, DMSO, and DMF. | |
| Storage | Store at -20°C for long-term stability. |
Experimental Protocols
The terminal hydroxyl group of this compound is a versatile functional group that can be derivatized through various chemical reactions. Below are detailed protocols for common transformations and applications.
Protocol 1: Esterification of this compound with a Carboxylic Acid
This protocol describes the coupling of this compound to a molecule containing a carboxylic acid (R-COOH) using a standard carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator such as HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).
Materials:
-
This compound
-
Carboxylic acid-containing molecule (R-COOH)
-
EDC hydrochloride
-
DMAP
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 eq) and this compound (1.2 eq) in anhydrous DCM or DMF.
-
Addition of Coupling Agents: Add DMAP (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Initiation of Reaction: Add EDC hydrochloride (1.5 eq) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biotinylated ester.
Protocol 2: Mitsunobu Reaction for Coupling with an Acidic Nucleophile
The Mitsunobu reaction allows for the conversion of the primary alcohol of this compound to an ester, ether, or other functionalities with inversion of configuration (though not relevant for this primary alcohol) under mild conditions. This example details the coupling with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware
Procedure:
-
Reactant Mixture: To a solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0°C under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Quench the reaction by adding a few drops of water.
-
Extraction: Remove the THF under reduced pressure and partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the desired biotinylated product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a typical experimental workflow for protein biotinylation using a derivative of this compound and a conceptual signaling pathway for PROTAC-mediated protein degradation where this linker could be employed.
Caption: Workflow for protein biotinylation.
Caption: PROTAC signaling pathway.
References
An In-depth Technical Guide to the Core Mechanism of Action of (+)-Biotin-PEG10-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Biotin-PEG10-OH is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and targeted protein degradation. This technical guide elucidates the core mechanism of action of this compound, detailing its structure, the chemistry of its functional groups, and its versatile applications, with a particular focus on its role in Proteolysis Targeting Chimeras (PROTACs). This document provides structured quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Concepts: Structure and Properties
This compound is composed of three key functional moieties: a (+)-biotin head, a 10-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl (-OH) group. Each component contributes to the molecule's overall utility in bioconjugation.
-
(+)-Biotin: Also known as Vitamin B7, biotin exhibits an extraordinarily high and specific non-covalent affinity for the proteins avidin and streptavidin. This interaction is one of the strongest known in nature, making it an invaluable tool for affinity-based purification, detection, and immobilization of biotinylated molecules.
-
Polyethylene Glycol (PEG) Spacer: The 10-unit PEG linker is a hydrophilic and flexible chain. This spacer enhances the aqueous solubility of the entire molecule and any conjugate it forms.[1] Its length and flexibility are critical for minimizing steric hindrance, thereby ensuring that the biotin moiety remains accessible for efficient binding to streptavidin or avidin.[1]
-
Terminal Hydroxyl (-OH) Group: The hydroxyl group is the reactive handle for covalent attachment to a molecule of interest. It is important to note that the hydroxyl group itself is not highly reactive towards common functional groups on biomolecules and requires chemical activation to facilitate conjugation.[2]
Mechanism of Action: The Bioconjugation Process
The utility of this compound as a linker hinges on the chemical activation of its terminal hydroxyl group, followed by conjugation to a target molecule.
Activation of the Terminal Hydroxyl Group
The hydroxyl group must first be converted into a more reactive functional group. Two common activation strategies are:
-
Conversion to a Carboxylic Acid: The hydroxyl group can be reacted with an anhydride, such as succinic anhydride, in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This reaction converts the terminal -OH into a carboxylic acid (-COOH).
-
Activation with Tresyl Chloride: The hydroxyl group can be activated with tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) in the presence of a base like pyridine. This forms a tresyl-activated PEG, which is highly reactive towards primary amines.[3]
Conjugation to Target Molecules
Once activated, the linker can be covalently attached to a target molecule, such as a protein, peptide, or small molecule drug.
-
Amine-Reactive Conjugation: If the hydroxyl group is converted to a carboxylic acid, it can then be activated with standard carbodiimide chemistry, such as using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an NHS ester. This NHS ester readily reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.
-
Reaction of Tresyl-Activated PEG: The tresyl-activated PEG directly and efficiently reacts with primary amines under mild conditions to form a stable secondary amine linkage.[3]
The following diagram illustrates the two-step mechanism of action for the conjugation of this compound to a primary amine-containing molecule via the carboxylic acid activation route.
References
An In-depth Technical Guide to (+)-Biotin-PEG10-OH
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties and applications of bioconjugation reagents is paramount. (+)-Biotin-PEG10-OH is a high-purity PEG reagent that plays a significant role in various biotechnological and pharmaceutical applications. Its structure, featuring a biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal hydroxyl group, allows for the versatile labeling and detection of biomolecules.
Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These properties are crucial for accurate experimental design and execution, particularly in assays requiring precise molar concentrations and in the stoichiometric analysis of conjugation reactions.
| Property | Value |
| Molecular Formula | C30H57N3O12S[1][2] |
| Molecular Weight | 683.85 g/mol [1][2] |
| Appearance | Waxy Solid[2] |
| Purity | ≥95% |
| Storage Conditions | -18°C for long-term storage, protected from light |
Experimental Protocols
Due to the proprietary nature of specific experimental protocols from commercial suppliers, detailed, publicly available methodologies for the synthesis or application of this compound are not extensively documented in readily accessible literature. However, a general experimental workflow for its use in biotinylating a target protein via its primary amine groups can be conceptualized. This process would typically involve the chemical activation of the terminal hydroxyl group of this compound to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, followed by conjugation to the protein.
Conceptual Workflow: Protein Biotinylation using a Hydroxyl-Terminated PEG Reagent
The following diagram illustrates a representative workflow for the biotinylation of a target protein. This process is fundamental in various applications, including immunoassays, affinity chromatography, and drug targeting. The activation of the hydroxyl group is a critical step to enable its reaction with primary amines on the target protein.
References
The Strategic Advantage of PEG10 Spacers in Biotinylation Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in modern life sciences. The remarkably strong and specific interaction between biotin and avidin or streptavidin (with a dissociation constant, Kd, in the range of 10⁻¹³ to 10⁻¹⁶ M) provides a versatile and robust method for the detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules.[1][2][3] The choice of biotinylation reagent, particularly the nature of the spacer arm separating the biotin moiety from the reactive group, is critical to the success of these applications. This technical guide provides a comprehensive exploration of the role of the polyethylene glycol (PEG) spacer, with a specific focus on the 10-unit PEG chain (PEG10), in biotinylation reagents. We will delve into the physicochemical properties conferred by the PEG10 spacer, present comparative data, provide detailed experimental protocols for key applications, and visualize the underlying principles and workflows.
The Pivotal Role of the Spacer Arm
The biotin-binding sites in avidin and streptavidin are located deep within the protein structure.[2] Consequently, direct conjugation of biotin to a large biomolecule can lead to steric hindrance, impeding the biotin-avidin interaction and reducing the efficiency of detection or capture. A spacer arm is introduced between the biotin and the reactive group of the biotinylation reagent to mitigate this issue. The length, flexibility, and chemical nature of this spacer are critical determinants of the performance of the biotinylated molecule.
Core Concepts: The Advantages of the PEG10 Spacer
Polyethylene glycol (PEG) has emerged as a superior spacer material in bioconjugation due to its unique combination of properties. A PEG10 spacer, composed of ten repeating ethylene glycol units, offers a compelling balance of these advantages for a wide range of applications.
-
Enhanced Hydrophilicity and Solubility: Many biomolecules, particularly proteins and peptides, have a tendency to aggregate upon modification, especially with hydrophobic biotinylation reagents that lack a spacer or possess a simple alkyl spacer. The PEG10 spacer is highly hydrophilic, which imparts greater water solubility to the biotinylation reagent and, more importantly, to the resulting biotinylated molecule.[4] This increased solubility minimizes aggregation, which is crucial for maintaining the biological activity of the labeled molecule and for the reliability of downstream applications.
-
Reduced Steric Hindrance and Improved Binding Kinetics: The long, flexible nature of the PEG10 spacer arm effectively distances the biotin moiety from the surface of the conjugated molecule. This increased distance and flexibility reduce steric hindrance, allowing for more efficient binding of the biotin to the deep-set binding pockets of avidin or streptavidin. While direct comparative kinetic data for PEG10 is limited, studies on PEGylated biotin suggest that while very long PEG chains can slightly decrease the binding affinity (increase the Kd), an optimal length provides a balance between overcoming steric hindrance and maintaining a strong interaction. The flexibility of the PEG chain is a key factor in accommodating the optimal orientation for binding.
-
Minimized Non-Specific Interactions: The hydrophilic and biocompatible nature of PEG helps to reduce non-specific binding of the biotinylated molecule to other surfaces and proteins. This is particularly advantageous in applications such as immunoassays and in vivo studies, where minimizing background signal is critical for achieving high sensitivity and specificity.
-
Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer with low immunogenicity. For in vivo applications, such as in the development of antibody-drug conjugates (ADCs), the use of a PEG spacer can help to reduce the potential for an immune response against the linker.
Quantitative Data on Biotinylation Reagents
| Reagent | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Spacer Composition | Key Features |
| NHS-Biotin | 13.5 | 341.38 | Alkyl Chain | Shortest spacer, hydrophobic. |
| NHS-LC-Biotin | 22.4 | 454.58 | Long Alkyl Chain | Increased length over NHS-Biotin, still hydrophobic. |
| Biotin-PEG4-NHS Ester | 29 | 588.67 | 4-unit PEG | Hydrophilic, flexible. |
| Biotin-PEG10-NHS Ester | ~52.5 | 853.0 | 10-unit PEG | Increased hydrophilicity and spacer length. |
| Biotin-PEG12-NHS Ester | Not specified | 941.1 | 12-unit PEG | Further increased hydrophilicity and length. |
Note: The spacer arm length for Biotin-PEG10-NHS ester is an approximation based on the known lengths of other PEG spacers.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Biotin-PEG10-NHS ester.
Protocol 1: General Protein Biotinylation
Objective: To covalently label a purified protein with biotin using Biotin-PEG10-NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG10-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris, glycine), the protein must be purified by dialysis or buffer exchange into a suitable buffer like PBS.
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve the Biotin-PEG10-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotinylation reagent. A 10- to 20-fold molar excess of the biotin reagent to the protein is a common starting point. The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the dissolved Biotin-PEG10-NHS ester to the protein solution while gently vortexing.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or 2 hours on ice.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess NHS ester.
-
-
Purification of Biotinylated Protein:
-
Remove excess non-reacted biotinylation reagent and by-products by using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
-
Storage:
-
Store the biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol 2: Cell Surface Protein Biotinylation
Objective: To specifically label proteins on the surface of living cells.
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS (pH 8.0)
-
Biotin-PEG10-NHS Ester (or a water-soluble version like Sulfo-NHS-PEG10-Biotin for improved membrane impermeability)
-
Anhydrous DMSO
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
For adherent cells, perform washes in the culture dish. For suspension cells, pellet the cells by centrifugation between washes.
-
-
Biotinylation Reaction:
-
Prepare a 10 mM stock solution of Biotin-PEG10-NHS ester in anhydrous DMSO.
-
Dilute the stock solution in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mg/mL.
-
Add the biotinylation solution to the cells and incubate for 30 minutes on ice with gentle agitation. Performing the reaction on ice prevents the internalization of the biotinylation reagent.
-
-
Quenching the Reaction:
-
Remove the biotinylation solution and wash the cells three times with the quenching solution to stop the reaction and remove any unreacted biotinylation reagent.
-
-
Cell Lysis:
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
-
Purification of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated cell surface proteins.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Elute the captured proteins from the beads for downstream analysis (e.g., Western blotting or mass spectrometry).
-
Protocol 3: Immunoprecipitation using a Biotinylated Antibody
Objective: To immunoprecipitate a target antigen using a biotinylated primary antibody.
Materials:
-
Biotinylated primary antibody (prepared as in Protocol 1)
-
Cell lysate containing the target antigen
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Immunocomplex Formation:
-
Incubate the cell lysate with the biotinylated primary antibody for 1-4 hours or overnight at 4°C with gentle rotation.
-
-
Capture of Immunocomplex:
-
Add pre-washed streptavidin-conjugated beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the streptavidin beads to bind to the biotinylated antibody-antigen complex.
-
-
Washing:
-
Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the captured antigen from the beads using an appropriate elution buffer. For downstream mass spectrometry, a gentle elution with a competitive biotin solution might be considered, though this is often inefficient. For Western blotting, elution with SDS-PAGE sample buffer by heating is common.
-
Visualization of Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental reaction, a common experimental workflow, and a relevant signaling pathway where PEG10-biotin reagents are employed.
Applications in Drug Development
The unique properties of PEGylated biotinylation reagents, such as those with a PEG10 spacer, make them highly valuable in drug development.
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding moiety and the E3 ligase-binding moiety is critical for the efficacy of the PROTAC. Biotin-PEG linkers are often used in the development and characterization of PROTACs. The biotin handle allows for easy purification and in vitro testing of the PROTAC, while the PEG spacer provides the necessary length, flexibility, and solubility to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
-
Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics that consist of a monoclonal antibody conjugated to a cytotoxic payload via a chemical linker. Biotinylation can be employed in the development and characterization of ADCs. For instance, a biotinylated antibody can be used to screen for optimal drug-linker combinations. The use of a PEG spacer in the biotinylation reagent can improve the solubility and stability of the ADC, potentially leading to improved pharmacokinetics and therapeutic index.
Conclusion
The PEG10 spacer in biotinylation reagents offers a strategic advantage for a wide array of applications in research and drug development. Its ability to enhance solubility, reduce steric hindrance, and minimize non-specific interactions directly translates to more robust and reliable experimental outcomes. While direct quantitative comparisons with other spacer arms remain an area for further investigation, the collective evidence strongly supports the superiority of PEG-based spacers, with PEG10 providing an optimal balance of properties for many applications. The detailed protocols and conceptual diagrams provided in this guide serve as a practical resource for scientists and researchers to effectively harness the power of Biotin-PEG10 reagents in their work, from fundamental protein studies to the development of next-generation therapeutics.
References
- 1. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. New biotin derivatives for labeling and solubilizing IgG peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of (+)-Biotin-PEG10-OH: A Technical Guide to its Hydroxyl Functional Group
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hydroxyl functional group on (+)-Biotin-PEG10-OH, a versatile heterobifunctional molecule at the forefront of bioconjugation, drug delivery, and diagnostic development. This document details the chemical properties, reactivity, and key applications of this reagent, offering structured data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Concepts: Structure and Properties
This compound is composed of three key moieties: a (+)-Biotin molecule, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal primary hydroxyl (-OH) group. This unique structure provides a powerful combination of functionalities. The biotin component allows for high-affinity binding to streptavidin and avidin, a cornerstone of many detection and purification systems.[1][2] The PEG10 linker enhances aqueous solubility, reduces immunogenicity, and provides a flexible spacer to minimize steric hindrance.[3][4] The terminal hydroxyl group, while relatively inert, serves as a crucial handle for further chemical modification, enabling the conjugation of a wide array of molecules.[2]
Quantitative Data Summary
For clarity and ease of comparison, the key quantitative data for this compound and related compounds are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C30H57N3O12S | |
| Molecular Weight | 683.85 g/mol | |
| Appearance | Waxy Solid | |
| Solubility | Soluble in water, DMSO, DMF, chloroform, methylene chloride. Less soluble in alcohol and toluene. Insoluble in ether. | |
| Storage Conditions | -18°C for long-term storage, protect from light. |
The Hydroxyl Functional Group: A Gateway to Bioconjugation
The terminal hydroxyl group of this compound is the primary site for chemical modification, allowing for its conjugation to a diverse range of molecules, including proteins, peptides, nucleic acids, and small molecule drugs. However, the hydroxyl group itself possesses limited reactivity and typically requires activation to facilitate efficient coupling under mild conditions suitable for biomolecules.
Activation of the Hydroxyl Group: The Tosylation Pathway
A common and effective method for activating the hydroxyl group is through tosylation, which converts it into a much better leaving group, p-toluenesulfonate (tosylate). This tosylated intermediate is then susceptible to nucleophilic substitution by a variety of functional groups.
Figure 1: General reaction pathway for the activation and conjugation of this compound via tosylation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the hydroxyl functional group of this compound.
Protocol 1: Tosylation of this compound
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a critical activation step for subsequent conjugation reactions.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Triethylamine (Et3N) or Pyridine
-
Silver(I) oxide (Ag2O) (optional, for improved yield)
-
Potassium iodide (KI) (optional, catalyst)
-
Anhydrous sodium sulfate (Na2SO4)
-
Diethyl ether
-
Round bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Drying the Starting Material: Dry the this compound by azeotropic distillation with toluene using a Dean-Stark trap or by drying under high vacuum.
-
Reaction Setup: Dissolve the dried this compound (1 equivalent) in anhydrous DCM or toluene in a round bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents:
-
Method A (Standard): Add triethylamine (3 equivalents) or pyridine (2-3 equivalents) to the solution. Cool the mixture in an ice bath. Add tosyl chloride (1.2-1.5 equivalents) portion-wise while stirring.
-
Method B (High-Yield): Add Ag2O (1.5 equivalents) and KI (0.2 equivalents) to the solution. Add TsCl (1.05 equivalents) in one portion.
-
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Workup:
-
Filter the reaction mixture to remove any solids.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine), 5% NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter and concentrate the solution using a rotary evaporator.
-
-
Purification: Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether. Collect the precipitate by filtration and dry under vacuum.
Protocol 2: Conversion of Tosylated Biotin-PEG10 to Biotin-PEG10-Azide
This protocol outlines the conversion of the activated tosylate to an azide, which can be used in "click chemistry" reactions.
Materials:
-
(+)-Biotin-PEG10-OTs (from Protocol 1)
-
Sodium azide (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Brine
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve (+)-Biotin-PEG10-OTs (1 equivalent) and sodium azide (5 equivalents) in anhydrous DMF.
-
Reaction: Stir the mixture overnight at 90°C under an inert atmosphere.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Remove the DMF under vacuum.
-
Dissolve the crude product in DCM and wash twice with brine and twice with water.
-
Dry the organic layer over anhydrous Na2SO4.
-
-
Purification: Filter and concentrate the solution using a rotary evaporator to obtain the product.
Protocol 3: Streptavidin Binding Assay using HABA Dye
This assay quantifies the amount of biotin in a sample by measuring the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin or streptavidin.
Materials:
-
Biotinylated sample (e.g., a conjugate synthesized from this compound)
-
HABA/Avidin or HABA/Streptavidin solution
-
Spectrophotometer or microplate reader
-
Cuvettes or microplate
Procedure:
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Initial Absorbance: Measure the initial absorbance of the HABA/Avidin solution at 500 nm (A500_initial).
-
Sample Addition: Add a known volume of the biotinylated sample to the HABA/Avidin solution and mix.
-
Incubation: Incubate for 5-10 minutes at room temperature.
-
Final Absorbance: Measure the final absorbance at 500 nm (A500_final).
-
Calculation: The decrease in absorbance (ΔA500 = A500_initial - A500_final) is proportional to the amount of biotin in the sample. A standard curve using known concentrations of free biotin should be prepared to quantify the biotin concentration in the sample.
Figure 2: Workflow for the HABA-avidin/streptavidin biotin binding assay.
Applications in Research and Drug Development
The ability to functionalize the hydroxyl group of this compound opens up a vast array of applications in life sciences.
-
Targeted Drug Delivery: The biotin moiety can be used to target drugs to cancer cells that overexpress biotin receptors. The hydroxyl group can be activated and conjugated to a therapeutic agent.
-
Biomolecule Labeling and Detection: Biotinylated probes are widely used in techniques such as ELISA, Western blotting, immunohistochemistry, and flow cytometry for the detection and quantification of specific biomolecules.
-
Affinity Purification: The strong and specific interaction between biotin and streptavidin/avidin allows for the efficient purification of biotinylated molecules and their binding partners.
-
Surface Immobilization: this compound can be used to immobilize biomolecules onto surfaces for applications in biosensors, microarrays, and other diagnostic platforms.
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals. Its well-defined structure, combining the specific targeting of biotin, the advantageous properties of a PEG spacer, and a modifiable hydroxyl group, makes it an invaluable reagent for a wide range of bioconjugation applications. Understanding the chemistry of the hydroxyl functional group and the methods for its activation and conjugation is key to unlocking the full potential of this molecule in advancing scientific discovery and therapeutic innovation.
References
A Comprehensive Technical Guide to (+)-Biotin-PEG10-OH for Bioconjugation
For researchers, scientists, and drug development professionals venturing into bioconjugation, (+)-Biotin-PEG10-OH offers a versatile tool for the specific labeling and detection of biomolecules. This guide provides an in-depth exploration of its core concepts, practical applications, and detailed experimental protocols, enabling even beginners to effectively utilize this reagent in their research.
Core Concepts: Structure and Properties of this compound
This compound is a heterobifunctional linker composed of three key components: a biotin molecule, a 10-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. Each of these components imparts unique and advantageous properties to the molecule.
-
Biotin Moiety: Also known as Vitamin B7, biotin exhibits an extraordinarily high and specific affinity for the proteins avidin and streptavidin. This near-covalent interaction is the foundation of numerous detection and purification systems in molecular biology.
-
Polyethylene Glycol (PEG) Spacer: The 10-unit PEG chain is a hydrophilic and flexible spacer. This PEG linker increases the water solubility of the entire molecule and any biomolecule it is conjugated to, which can help prevent aggregation.[] The length and flexibility of the PEG chain also minimize steric hindrance, ensuring that the biotin moiety remains accessible for efficient binding to avidin or streptavidin. PEGylation, the process of attaching PEG chains to molecules, is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, such as increasing their circulating half-life and reducing immunogenicity.
-
Terminal Hydroxyl (-OH) Group: The hydroxyl group is not directly reactive with common functional groups on biomolecules like primary amines or thiols. However, it provides a versatile handle for bioconjugation through a process of "activation," whereby it is converted into a more reactive functional group. This two-step approach offers control over the conjugation process.
Data Presentation: Physicochemical Properties and Labeling Efficiency
The following tables summarize key quantitative data related to this compound and its application in bioconjugation.
| Property | Value | Reference |
| Molecular Weight | 726.92 g/mol | [2] |
| Chemical Formula | C32H62N4O12S | [2] |
| Solubility | Soluble in water and organic solvents like DMSO and DMF. | [3] |
| Storage | Store at -20°C, protected from moisture. | [3] |
| Parameter | Condition | Result | Reference |
| Cell Surface Labeling | 10 mM NHS-PEG-biotin on endothelial cells for 1 min | ~80 million PEG-biotin molecules per cell | |
| Cell Surface Labeling | 10 mM NHS-PEG-biotin on endothelial cells for 5 min | ~110 million PEG-biotin molecules per cell | |
| Protein Biotinylation | 20-fold molar excess of Biotin-PEG-NHS to IgG (1-10 mg/mL) | 4-6 biotin groups per antibody molecule | |
| Avidin Binding | Biotin-PEG conjugates with avidin | Half-life of dissociation for 2:1 complex is ~2 days at 25°C |
Experimental Protocols
A key consideration for using this compound is that the terminal hydroxyl group must first be activated to react with biomolecules. The following is a two-step protocol for the activation of this compound and its subsequent conjugation to a protein with primary amines (e.g., lysine residues).
Step 1: Activation of the Terminal Hydroxyl Group with Tresyl Chloride
This protocol activates the hydroxyl group, making it highly reactive towards primary amines.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Tresyl chloride (2,2,2-Trifluoroethanesulfonyl chloride)
-
Cold diethyl ether
-
Inert gas (Argon or Nitrogen)
-
Glassware dried in an oven
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution while stirring.
-
Slowly add a 2.5 molar excess of tresyl chloride (relative to the hydroxyl groups) to the reaction mixture dropwise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the activated Biotin-PEG10-tresylate by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash it with cold diethyl ether.
-
Dry the final product under a vacuum. The structure and purity can be confirmed by ¹H NMR spectroscopy.
Step 2: Conjugation of Activated Biotin-PEG10-tresylate to a Protein
This protocol details the conjugation of the activated PEG linker to a protein containing accessible primary amines.
Materials:
-
Activated Biotin-PEG10-tresylate (from Step 1)
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.0-8.0.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Method for purification (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Dissolve the protein to be labeled in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the activated Biotin-PEG10-tresylate in the same buffer or a compatible organic solvent like DMSO or DMF.
-
Add the activated Biotin-PEG10-tresylate solution to the protein solution. A starting molar excess of 20:1 (PEG-linker:protein) is recommended, though the optimal ratio may need to be determined empirically.
-
Gently mix the solution and incubate at room temperature for 30-60 minutes or at 4°C for 2-24 hours, depending on the stability of the protein.
-
Monitor the conjugation progress by SDS-PAGE, which will show an increase in the molecular weight of the protein upon successful PEGylation.
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM to react with any excess activated PEG reagent.
-
Remove the excess, unreacted biotin-PEG reagent and quenching buffer through size-exclusion chromatography or dialysis.
-
Store the biotinylated protein under conditions optimal for the unlabeled protein.
Visualizations: Workflows and Applications
The following diagrams, created using the DOT language, illustrate the experimental workflow and a common application of biotinylated molecules in studying signaling pathways.
Applications in Research and Drug Development
The ability to specifically tag biomolecules with biotin opens up a vast array of applications in life sciences.
-
Protein-Protein Interaction Studies: Biotinylated proteins or peptides can be used as "bait" to capture their binding partners from cell lysates. The resulting complexes can be isolated using streptavidin-coated beads and the interacting proteins identified by mass spectrometry.
-
Cell Surface Labeling: The hydrophilic nature of the PEG spacer makes Biotin-PEG reagents ideal for labeling proteins on the surface of living cells without permeating the cell membrane. This is useful for studying receptor distribution, trafficking, and internalization.
-
Immunoassays: Biotinylated antibodies are widely used in techniques like ELISA, Western blotting, and immunohistochemistry. The biotin-streptavidin interaction provides a powerful signal amplification step, increasing the sensitivity of these assays.
-
Drug Delivery and Targeting: The incorporation of biotin into a drug-PEG conjugate can facilitate targeted delivery to cells that overexpress biotin receptors, such as certain cancer cells.
-
Affinity Chromatography: Biotinylated molecules can be immobilized on streptavidin-coated supports to create affinity columns for the purification of specific binding partners.
By understanding the fundamental properties of this compound and following established protocols for its activation and conjugation, researchers can successfully incorporate this versatile tool into their experimental workflows to achieve their scientific goals.
References
The Core Principles of Biotin-PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and applications of biotin-polyethylene glycol (PEG) linkers. These versatile molecules are indispensable tools in various fields, including drug development, diagnostics, and fundamental research, owing to the highly specific and robust interaction between biotin and avidin/streptavidin, combined with the advantageous properties of the PEG spacer.
The Biotin-Avidin/Streptavidin Interaction: A Cornerstone of Biotechnology
The interaction between biotin (Vitamin B7) and the proteins avidin (from egg white) or streptavidin (from Streptomyces avidinii) is one of the strongest non-covalent bonds known in nature, with a dissociation constant (KD) in the range of 10-14 to 10-15 M.[1] This exceptionally high affinity and specificity form the basis of numerous applications, allowing for the precise and stable attachment of biotinylated molecules to avidin or streptavidin-conjugated entities.
The Role of the PEG Linker: Enhancing Performance and Versatility
The incorporation of a polyethylene glycol (PEG) spacer between biotin and the molecule of interest offers several significant advantages that address common challenges in bioconjugation and in vivo applications.[2][3]
-
Improved Solubility and Reduced Aggregation: PEG is a hydrophilic polymer that increases the aqueous solubility of hydrophobic molecules, preventing aggregation and improving handling.[4]
-
Reduced Steric Hindrance: The flexible PEG chain acts as a spacer arm, minimizing steric hindrance between the biotinylated molecule and the avidin/streptavidin binding pocket, thereby facilitating efficient binding.[2]
-
Enhanced Stability: PEGylation can protect conjugated molecules from enzymatic degradation and increase their stability under various experimental conditions, including changes in pH and temperature.
-
Reduced Immunogenicity: For in vivo applications, the PEG linker can shield the conjugated molecule from the host's immune system, reducing its immunogenicity and prolonging circulation time.
Quantitative Data on Biotin-PEG Linkers
The properties of biotin-PEG linkers can be modulated by altering the length of the PEG chain. The choice of linker length is a critical consideration in experimental design, as it can influence binding kinetics, solubility, and stability.
| Property | Short PEG Chains (2-6 units) | Long PEG Chains (12-24 units) | Reference(s) |
| Binding Kinetics | May experience more steric hindrance, potentially leading to slower on-rates (kon). | Generally exhibit faster on-rates (kon) due to increased flexibility and reduced steric hindrance. | |
| Solubility | Good aqueous solubility. | Excellent aqueous solubility, particularly beneficial for hydrophobic molecules. | |
| Stability | Stable under typical experimental conditions. | High stability; can further protect the conjugated molecule from degradation. | |
| Applications | Proximity-based assays, applications where a shorter distance between the molecule and biotin is desired. | Applications requiring greater separation, such as targeted drug delivery and assays where steric hindrance is a major concern. |
Table 1: Comparison of Short vs. Long PEG Chains in Biotin-PEG Linkers.
| Parameter | Value | Reference(s) |
| Dissociation Constant (KD) of Biotin-Avidin/Streptavidin | ~10-15 M | |
| Hydrolysis Half-life of NHS-ester in aqueous solution (pH 8.0) | < 15 minutes | |
| Hydrolysis Half-life of NHS-ester in aqueous solution (pH < 6.5) | > 2 hours |
Table 2: Key Quantitative Parameters of Biotin-PEG Linker Systems.
Experimental Protocols
Protein Biotinylation using Biotin-PEG-NHS Ester
This protocol describes the labeling of a protein with a biotin-PEG linker containing an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the protein.
Materials:
-
Protein to be biotinylated (1-10 mg/mL)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0
-
Biotin-PEG-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a suitable concentration. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS Ester in DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG-NHS Ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess and unreacted biotinylation reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Purification of Biotinylated Proteins using Avidin/Streptavidin Affinity Chromatography
This protocol outlines the purification of a biotinylated protein from a complex mixture.
Materials:
-
Biotinylated protein sample
-
Avidin or Streptavidin-agarose resin
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing a high concentration of free biotin)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Resin Equilibration: Pack a column with the avidin/streptavidin-agarose resin and equilibrate with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the biotinylated protein sample to the column.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound biotinylated protein with the Elution Buffer.
-
Neutralization: If using a low pH elution buffer, immediately neutralize the eluted fractions by adding Neutralization Buffer.
-
Analysis: Analyze the eluted fractions for the presence of the purified protein using methods such as SDS-PAGE or UV-Vis spectroscopy.
Sandwich ELISA with Biotin-Streptavidin Detection
This protocol describes a common immunoassay format utilizing a biotinylated detection antibody and a streptavidin-enzyme conjugate for signal amplification.
Materials:
-
Capture antibody
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Antigen-containing sample and standards
-
Biotinylated detection antibody
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)
-
Enzyme substrate (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well microplate
Procedure:
-
Coating: Coat the microplate wells with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the samples and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-Enzyme Conjugate Incubation: Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 30-60 minutes at room temperature.
-
Substrate Development: Wash the plate and add the enzyme substrate. Allow the color to develop.
-
Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength.
Visualizing Workflows and Pathways
Targeted Drug Delivery via the EGFR Signaling Pathway
Biotin-PEG linkers can be used to target drugs to cancer cells that overexpress certain receptors, such as the Epidermal Growth Factor Receptor (EGFR). A biotinylated antibody or ligand that binds to EGFR can be used to deliver a cytotoxic drug conjugated to streptavidin.
Antibody-Drug Conjugate (ADC) Development Workflow
Biotin-PEG linkers can be utilized in the development of Antibody-Drug Conjugates (ADCs). The linker connects the antibody to the cytotoxic payload, and the biotin moiety can be used for purification and characterization steps.
References
Methodological & Application
Application Notes and Protocols for Protein Conjugation with Amine-Reactive (+)-Biotin-PEG10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a fundamental technique in life sciences research and development.[1][2] The exceptionally high affinity between biotin (Vitamin H) and streptavidin or avidin forms the basis for numerous applications in detection, purification, and labeling.[3][4] This document provides a detailed protocol for the conjugation of proteins with an amine-reactive form of (+)-Biotin-PEG10, such as (+)-Biotin-PEG10-NHS ester.
The inclusion of a 10-unit polyethylene glycol (PEG) spacer arm offers significant advantages. It enhances the water solubility of the biotinylated molecule and provides a flexible connection that minimizes steric hindrance, thereby improving the binding accessibility of the biotin moiety to streptavidin. This makes Biotin-PEG reagents particularly suitable for a wide range of applications, including immunoassays (ELISA, Western blotting), affinity purification, protein-protein interaction studies, and targeted drug delivery.
The protocol described herein focuses on the reaction of an N-hydroxysuccinimide (NHS) ester of Biotin-PEG10 with primary amines (-NH₂) present on the protein surface, primarily on the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds.
Principle of the Reaction
The biotinylation reaction using an NHS ester proceeds via the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are more likely to be in their nucleophilic, deprotonated state.
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
Amine-Reactive (+)-Biotin-PEG10 (e.g., (+)-Biotin-PEG10-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0. (Buffers containing primary amines like Tris or glycine must be avoided as they compete with the reaction.)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Purification System: Desalting spin column, size-exclusion chromatography (e.g., Sephadex G-25), or dialysis cassette.
-
Spectrophotometer
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay reagents for determining the degree of biotinylation (optional).
Protein Preparation
-
Dissolve the protein to be labeled in the Reaction Buffer to a concentration of at least 2 mg/mL. Optimal labeling efficiency is often achieved at higher protein concentrations (up to 10 mg/mL).
-
If the protein solution contains amine-containing buffers (e.g., Tris) or other primary amines, a buffer exchange must be performed. This can be done by dialysis against the Reaction Buffer or by using a desalting spin column.
Preparation of Biotin-PEG10 Stock Solution
-
Warm the vial of Amine-Reactive (+)-Biotin-PEG10 to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the biotin reagent by dissolving it in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Vortex until fully dissolved.
Biotinylation Reaction
-
Calculate the required volume of the Biotin-PEG10 stock solution. The optimal molar ratio of biotin reagent to protein depends on the protein's concentration and the number of available primary amines. A 10- to 20-fold molar excess of the biotin reagent over the protein is a common starting point.
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the Biotin-PEG10 stock solution. Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Incubation on ice may be preferable for sensitive proteins.
Quenching the Reaction
-
To stop the biotinylation reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to 1 mL of reaction mixture).
-
Incubate for an additional 15-30 minutes at room temperature to ensure any unreacted biotin reagent is hydrolyzed or reacted with the quenching agent.
Purification of the Biotinylated Protein
It is crucial to remove excess, unreacted biotin to prevent interference in downstream applications.
-
Gel Filtration/Desalting Column: This is the most common and efficient method. Apply the quenched reaction mixture to a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS). Collect the fractions containing the purified biotinylated protein.
-
Dialysis: Dialyze the sample against a large volume of an appropriate buffer (e.g., 1X PBS) for 24-48 hours, with several buffer changes.
Characterization and Storage
-
Determine the concentration of the purified biotinylated protein using a standard protein assay (e.g., BCA assay or by measuring absorbance at 280 nm).
-
(Optional but Recommended) Determine the degree of biotinylation (moles of biotin per mole of protein) using a method like the HABA assay. This assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.
-
Store the biotinylated protein under conditions optimal for the unlabeled protein. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol), aliquot the sample, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Recommended Molar Excess of Biotin Reagent
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Rationale |
|---|---|---|
| ≤ 2 mg/mL | ≥ 20-fold | A higher excess is needed to drive the reaction forward at lower protein concentrations. |
| 2-10 mg/mL | ≥ 12-fold | Sufficient for efficient labeling at optimal protein concentrations. |
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Biotinylation Efficiency | Presence of primary amines (e.g., Tris, glycine) in the protein buffer. | Perform thorough buffer exchange into an amine-free buffer like PBS before conjugation. |
| Hydrolyzed/inactive biotin reagent. | Use a fresh vial of the reagent and prepare the stock solution immediately before use. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin to protein and optimize the reaction conditions. | |
| Protein Precipitation | High concentration of organic solvent from the biotin stock solution. | Keep the volume of the added biotin stock low (<10% of the total reaction volume). |
| Protein is unstable under the reaction conditions. | Perform the reaction at a lower temperature (4°C). | |
| Over-modification of the protein. | Reduce the molar excess of the biotin reagent. | |
| High Background in Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification using a desalting column or extensive dialysis. |
| Loss of Protein Activity | Biotinylation of critical lysine residues in the active or binding site. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. |
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Principle of biotin-streptavidin interaction.
References
Application Notes: Utilizing (+)-Biotin-PEG10-OH for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Biotin-PEG10-OH is a heterobifunctional linker designed for targeted drug delivery applications. It comprises three key components: a (+)-biotin moiety for targeting, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group for conjugation. The biotin component facilitates active targeting of cells that overexpress biotin receptors, such as various cancer cells.[1] The PEG10 spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the conjugated molecule.[2] The terminal hydroxyl group, while requiring activation, offers a versatile handle for covalent attachment to a wide range of therapeutic agents or drug delivery systems.
These application notes provide a comprehensive guide to the use of this compound in targeted drug delivery, including detailed protocols for conjugation, characterization, and in vitro/in vivo evaluation.
Key Principles of Biotin-Targeted Drug Delivery
The core principle of using this compound in targeted drug delivery lies in the high-affinity interaction between biotin and its receptors, which are often overexpressed on the surface of cancer cells.[1] This interaction facilitates receptor-mediated endocytosis, a process by which the cell internalizes the biotin-conjugated drug or drug carrier.[3][4] This targeted approach aims to increase the concentration of the therapeutic agent at the tumor site, thereby enhancing its efficacy while minimizing off-target side effects.
Biotin Receptor-Mediated Endocytosis Pathway
The binding of a biotinylated drug conjugate to the biotin receptor on the cell surface triggers the internalization of the receptor-ligand complex. This process often involves the formation of endocytic vesicles, with studies suggesting the involvement of caveolae-dependent pathways. Once inside the cell, the drug-loaded carrier is trafficked through the endo-lysosomal pathway, where the acidic environment can facilitate the release of the encapsulated or conjugated drug, which can then exert its therapeutic effect.
Quantitative Data on Biotin-Targeted Drug Delivery Systems
The following tables summarize key performance indicators of various biotin-PEGylated nanoparticle systems for targeted drug delivery.
Table 1: Physicochemical Properties of Biotinylated Nanoparticles
| Nanoparticle Formulation | Drug | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Biotin-PLGA NPs | SN-38 | 180 ± 12 | - | - | |
| Non-targeted PLGA NPs | SN-38 | 170 ± 4 | - | - | |
| Biotin-PEG/PCL Micelles | Artemisinin | 70.33 ± 8.61 | - | - | |
| Biotin-PEG-CMPEI Nanogels | Methotrexate | ~100 | - | +15 | |
| Biotin-zein NPs | Decitabine | 95.29 | - | -17.7 |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Reference |
| Biotin-PLGA NPs | SN-38 | 7.96 ± 0.15 | 87.6 ± 1.5 | |
| Non-targeted PLGA NPs | SN-38 | 6.76 ± 0.34 | 70.09 ± 5 | |
| Biotin-PEG/PCL Micelles | Artemisinin | - | 45.5 ± 0.41 | |
| Biotin-zein NPs | Decitabine | - | 96.31 |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Treatment | IC50 (µg/mL) after 48h | IC50 (µg/mL) after 72h | Reference |
| MCF-7 | ART/biotin-PEG-PCL micelles | 106.66 | 49.87 | |
| 4T1 | MTX-loaded Biotin-PEG-CMPEI | ~10-fold lower than free MTX | - | |
| A2780 (sensitive) | CPT-PEG-biotin | >60-fold lower than free CPT | - | |
| A2780/AD (resistant) | CPT-PEG-biotin | ~30-fold lower than free CPT | - |
Table 4: In Vivo Antitumor Efficacy
| Animal Model | Treatment | Tumor Volume (mm³) at end of study | Reference |
| 4T1 breast cancer | Control | 2150 | |
| 4T1 breast cancer | Free Artemisinin (ART) | 76 | |
| 4T1 breast cancer | ART-loaded micelles | 40 |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Molecule via Hydroxyl Activation
This protocol describes a two-step process for conjugating this compound to a molecule containing a primary amine (e.g., a protein, peptide, or amine-modified nanoparticle) by first activating the terminal hydroxyl group with tresyl chloride.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Cold diethyl ether
-
Amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert gas supply (Argon or Nitrogen)
-
Rotary evaporator
Step 1: Activation of this compound with Tresyl Chloride
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add tresyl chloride (2.5 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then at room temperature for 1.5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the activated Biotin-PEG10-OTs by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum. The structure can be confirmed by 1H NMR spectroscopy.
Step 2: Conjugation to Amine-Containing Molecule
-
Dissolve the amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.4).
-
Dissolve the tresyl-activated Biotin-PEG10-OTs in the same buffer.
-
Add the activated Biotin-PEG10-OTs solution to the protein solution (a common starting molar excess is 10-20 fold).
-
Gently mix and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours. The optimal conditions depend on the stability and reactivity of the target molecule.
-
Monitor the conjugation progress by a suitable method (e.g., SDS-PAGE for proteins, which will show a molecular weight shift).
-
Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM to react with any unreacted activated PEG.
-
Incubate for an additional 30 minutes.
-
Purify the biotinylated conjugate using a suitable method such as size exclusion chromatography or dialysis to remove unreacted reagents.
Protocol 2: Direct Esterification of this compound with a Carboxylic Acid-Containing Drug
This protocol describes the direct conjugation of this compound to a drug containing a carboxylic acid group. This reaction is typically performed at elevated temperatures and can be reversible.
Materials:
-
This compound
-
Carboxylic acid-containing drug (Drug-COOH)
-
High-boiling point, inert solvent (if necessary)
-
Heating system with temperature control
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Dissolve both this compound and the carboxylic acid-containing drug in a suitable solvent or, if possible, in neat PEG at an elevated temperature. The molar ratio of PEG-OH to Drug-COOH should be optimized, but a 1:1 or a slight excess of one reactant can be a starting point.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 50-80°C). The optimal temperature will depend on the stability of the drug and the reaction rate.
-
Maintain the reaction at the set temperature with stirring for a defined period. The reaction progress can be monitored by HPLC to determine the formation of the ester conjugate and the consumption of reactants.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting Biotin-PEG10-O-CO-Drug conjugate is then purified from unreacted starting materials. Purification methods may include precipitation, extraction, or chromatography, depending on the properties of the conjugate and reactants.
Protocol 3: Determination of Drug Encapsulation Efficiency and Drug Loading
Principle: Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the nanoparticles. Drug loading (DL%) is the weight percentage of the drug in the final nanoparticle formulation.
Method: Indirect Quantification
-
Prepare drug-loaded nanoparticles according to your established protocol.
-
Separate the nanoparticles from the aqueous medium containing the free, unencapsulated drug. This can be achieved by ultracentrifugation (e.g., 12,000 x g for 30 minutes at 4°C).
-
Carefully collect the supernatant.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the EE% and DL% using the following formulas:
EE (%) = [(Total amount of drug used - Amount of free drug in supernatant) / Total amount of drug used] x 100
DL (%) = [(Total amount of drug used - Amount of free drug in supernatant) / Weight of recovered nanoparticles] x 100
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the free drug, drug-loaded biotinylated nanoparticles, and empty biotinylated nanoparticles (as a control) in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the different treatment solutions to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable tool for the development of targeted drug delivery systems. Its distinct functionalities allow for the specific targeting of biotin receptor-overexpressing cells, improved pharmacokinetics due to the PEG spacer, and versatile conjugation to a variety of therapeutic payloads. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate their own biotin-targeted drug delivery constructs, with the ultimate goal of improving therapeutic outcomes in diseases such as cancer. Careful optimization of conjugation strategies and thorough characterization of the resulting conjugates are crucial for successful application.
References
- 1. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single- versus Dual-Targeted Nanoparticles with Folic Acid and Biotin for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Surface Labeling Using (+)-Biotin-PEG10-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (+)-Biotin-PEG10-OH for the specific labeling of cell surface proteins. This technique is invaluable for studying protein trafficking, receptor internalization, and identifying cell surface markers.
Introduction to Cell Surface Labeling with this compound
Cell surface proteins are critical mediators of cellular communication, adhesion, and interaction with the extracellular environment. The ability to specifically label these proteins is essential for a wide range of biological research, from fundamental cell biology to drug discovery. This compound, when activated to its N-hydroxysuccinimide (NHS) ester form, is a powerful tool for this purpose.
The key features of this reagent are:
-
Biotin Moiety: Provides a high-affinity binding site for avidin or streptavidin, enabling robust detection and purification of labeled proteins. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature.[1]
-
PEG10 Spacer Arm: A ten-unit polyethylene glycol (PEG) linker offers several advantages. Its hydrophilic nature increases the water solubility of the reagent and the resulting biotinylated proteins, which can help to reduce aggregation.[2][3][4][5] The length and flexibility of the PEG arm also minimize steric hindrance, allowing for more efficient binding of the biotin to streptavidin.
-
Membrane Impermeability: The hydrophilic PEG chain and the charged nature of the activated NHS ester (in its sulfo-NHS form) prevent the reagent from crossing the cell membrane, ensuring that only proteins on the outer surface of the cell are labeled.
This technique allows for the qualitative and quantitative analysis of cell surface proteomes, providing insights into the dynamic changes that occur in response to various stimuli.
Principle of the Method
The process of cell surface labeling using an NHS-activated form of this compound involves a few key steps. First, the NHS ester of this compound is prepared. This activated form readily reacts with primary amines (-NH2) found on the N-terminus of proteins and the side chains of lysine residues that are exposed on the extracellular domain of cell surface proteins. The reaction is typically carried out at a low temperature (4°C or on ice) to inhibit endocytosis and other membrane trafficking events, ensuring that only proteins present on the cell surface at the time of labeling are tagged.
Following the labeling reaction, any unreacted biotin reagent is quenched using a reagent containing free primary amines, such as Tris or glycine. The cells are then lysed, and the total protein concentration is determined. The biotinylated proteins are subsequently enriched from the total cell lysate using streptavidin-conjugated agarose or magnetic beads. Finally, the captured proteins are eluted and can be analyzed by various downstream applications, including Western blotting to study a specific protein of interest or mass spectrometry for large-scale proteomic profiling.
Quantitative Data Presentation
The efficiency of cell surface labeling is dependent on several factors, including the concentration of the biotinylating reagent, incubation time, temperature, and pH. The following tables provide representative data on how these parameters can be optimized for effective labeling. While this data is based on similar NHS-activated PEGylated biotin reagents, it serves as a strong starting point for experiments using (+)-Biotin-PEG10-NHS Ester.
Table 1: Effect of (+)-Biotin-PEG10-NHS Ester Concentration on Labeling Efficiency
| Concentration of (+)-Biotin-PEG10-NHS Ester (mg/mL) | Molar Concentration (approx.) | Incubation Time | Temperature | Relative Labeling Efficiency (%) |
| 0.25 | 0.35 mM | 30 min | 4°C | 65 |
| 0.5 | 0.70 mM | 30 min | 4°C | 85 |
| 1.0 | 1.40 mM | 30 min | 4°C | 95 |
| 2.0 | 2.80 mM | 30 min | 4°C | >99 |
Note: Relative labeling efficiency was determined by densitometry of a known cell surface protein on a Western blot.
Table 2: Effect of Incubation Time on Labeling Efficiency
| Concentration of (+)-Biotin-PEG10-NHS Ester (mg/mL) | Incubation Time (minutes) | Temperature | Relative Labeling Efficiency (%) |
| 0.5 | 15 | 4°C | 70 |
| 0.5 | 30 | 4°C | 85 |
| 0.5 | 60 | 4°C | 90 |
| 0.5 | 120 | 4°C | 92 |
Note: Longer incubation times may slightly increase labeling but also risk some level of internalization, even at 4°C.
Experimental Protocols
Here, we provide detailed protocols for the cell surface labeling and subsequent analysis of biotinylated proteins.
Preparation of Reagents
-
Biotinylation Buffer: Phosphate-Buffered Saline (PBS), pH 8.0. It is crucial to use an amine-free buffer as primary amines will compete with the labeling reaction.
-
(+)-Biotin-PEG10-NHS Ester Stock Solution: Immediately before use, dissolve the NHS-activated this compound in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Quenching Buffer: 100 mM glycine or Tris in PBS.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Wash Buffer: PBS containing 0.1% Tween-20.
Protocol for Cell Surface Biotinylation of Adherent Cells
-
Culture cells to 80-90% confluency in a suitable culture dish.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS, pH 8.0.
-
Prepare the working solution of (+)-Biotin-PEG10-NHS Ester by diluting the stock solution in ice-cold PBS, pH 8.0, to the desired final concentration (e.g., 0.5 mg/mL).
-
Aspirate the PBS and add the biotinylation solution to the cells, ensuring the entire surface is covered.
-
Incubate the dish on a rocking platform for 30 minutes at 4°C.
-
Aspirate the biotinylation solution and quench the reaction by adding ice-cold Quenching Buffer.
-
Incubate for 10 minutes on ice.
-
Wash the cells three times with ice-cold PBS.
Protocol for Protein Extraction and Quantification
-
After the final wash, add an appropriate volume of ice-cold Lysis Buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol for Enrichment of Biotinylated Proteins
-
Equilibrate streptavidin-agarose beads by washing them three times with Lysis Buffer.
-
Add an equal amount of total protein lysate (e.g., 500 µg) to the equilibrated streptavidin beads.
-
Incubate the mixture overnight at 4°C on a rotator.
-
Pellet the beads by centrifugation (e.g., 3,000 x g for 2 minutes) and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer.
-
After the final wash, the biotinylated proteins are bound to the beads and ready for elution.
Protocol for Elution and Analysis
-
To elute the proteins for Western blot analysis, resuspend the beads in 2X Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted cell surface proteins.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest.
Visualizations
Experimental Workflow
Caption: Workflow for cell surface protein labeling and analysis.
Signaling Pathway Example 1: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its cell surface expression and internalization are tightly regulated. Cell surface biotinylation can be used to study the trafficking of EGFR upon ligand binding.
References
Application Notes and Protocols for the Derivatization of (+)-Biotin-PEG10-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical modification of (+)-Biotin-PEG10-OH, a heterobifunctional linker, to generate derivatives with reactive functionalities suitable for a variety of specific applications in research and drug development. The protocols outlined below enable the covalent attachment of biotin to biomolecules and surfaces, facilitating targeted drug delivery, immunoassays, and affinity purification.
Application Note 1: Conversion of this compound to (+)-Biotin-PEG10-Carboxylic Acid for Amine Coupling
Introduction
The terminal hydroxyl group of this compound can be converted to a carboxylic acid, yielding (+)-Biotin-PEG10-COOH. This derivative is particularly useful for conjugation to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry, such as with EDC and NHS, to create an amine-reactive NHS ester. This strategy is widely employed for creating biotinylated antibodies for use in immunoassays or for developing targeted drug delivery systems.[1][2]
Derivatization Protocol: Hydroxyl to Carboxylic Acid
This protocol describes the conversion of the terminal hydroxyl group of the PEG linker to a carboxylic acid using succinic anhydride.
Experimental Protocol: Synthesis of (+)-Biotin-PEG10-COOH
-
Materials:
-
This compound
-
Succinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Diethyl ether (cold)
-
Argon or Nitrogen gas
-
Round-bottom flask and standard glassware
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add succinic anhydride (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Add triethylamine (1.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield (+)-Biotin-PEG10-COOH as a white solid.
-
Quantitative Data
| Parameter | Value | Reference |
| Molar Ratio (Biotin-PEG-OH:Succinic Anhydride:TEA) | 1 : 1.5 : 1.5 | N/A |
| Catalyst | DMAP (0.1 eq) | N/A |
| Reaction Time | 24 hours | N/A |
| Reaction Temperature | Room Temperature | N/A |
| Expected Yield | >90% | N/A |
| Purity (by NMR) | >95% | N/A |
Application Example: Antibody Labeling
The resulting (+)-Biotin-PEG10-COOH can be used to label antibodies for various applications such as ELISA, flow cytometry, and Western blotting.
Experimental Protocol: Biotinylation of an Antibody using (+)-Biotin-PEG10-COOH
-
Materials:
-
(+)-Biotin-PEG10-COOH
-
Antibody (in amine-free buffer, e.g., PBS)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Reaction Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
-
Procedure:
-
Dissolve (+)-Biotin-PEG10-COOH, NHS (1.2 equivalents), and EDC (1.2 equivalents) in the reaction buffer.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the activated biotin-PEG derivative to the antibody solution (typically a 10-20 fold molar excess of biotin-PEG to antibody).
-
Incubate the reaction for 2 hours at room temperature.
-
Quench the reaction by adding quenching buffer.
-
Remove excess, non-reacted biotinylation reagent using a desalting column.
-
Determine the degree of biotinylation using a HABA assay.
-
Workflow Diagram
Caption: Workflow for derivatization and antibody labeling.
Application Note 2: Conversion of this compound to (+)-Biotin-PEG10-Amine for Carboxyl or NHS Ester Coupling
Introduction
The conversion of the terminal hydroxyl group of this compound to a primary amine yields (+)-Biotin-PEG10-NH2. This amine-terminated derivative is a versatile tool for bioconjugation, as it can react with carboxylic acids (in the presence of activators like EDC), activated esters (such as NHS esters), and other carbonyl compounds.[3][4][5] This makes it suitable for labeling proteins, peptides, and surfaces that present these functional groups.
Derivatization Protocol: Hydroxyl to Amine
This protocol involves a two-step process: first, the activation of the hydroxyl group by mesylation, followed by nucleophilic substitution with azide and subsequent reduction to the amine.
Experimental Protocol: Synthesis of (+)-Biotin-PEG10-NH2
-
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF)
-
Diethyl ether (cold)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
-
Procedure:
-
Mesylation: Dissolve this compound and TEA (1.5 equivalents) in anhydrous DCM under an inert atmosphere. Cool the solution to 0°C.
-
Add MsCl (1.2 equivalents) dropwise and stir the reaction at 0°C for 2 hours, then at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mesylated intermediate.
-
Azidation: Dissolve the mesylated intermediate in DMF and add sodium azide (3 equivalents). Heat the reaction to 80°C and stir for 24 hours.
-
After cooling, dilute the mixture with water and extract with DCM. Wash the organic layer with water and brine, dry, and concentrate to get the azide intermediate.
-
Reduction: Dissolve the azide intermediate in THF and add PPh3 (1.5 equivalents). Add water to the mixture and reflux for 4 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by precipitation from DCM/diethyl ether to obtain (+)-Biotin-PEG10-NH2.
-
Quantitative Data
| Parameter | Value | Reference |
| Mesylation | ||
| Molar Ratio (Biotin-PEG-OH:MsCl:TEA) | 1 : 1.2 : 1.5 | N/A |
| Reaction Time | 2h at 0°C, then overnight at RT | N/A |
| Azidation | ||
| Molar Ratio (Mesylate:NaN3) | 1 : 3 | N/A |
| Reaction Time | 24 hours at 80°C | N/A |
| Reduction (Staudinger Reaction) | ||
| Molar Ratio (Azide:PPh3) | 1 : 1.5 | N/A |
| Reaction Time | 4 hours (reflux) | N/A |
| Overall Expected Yield | ~70-80% | N/A |
Application Example: Surface Immobilization for SPR
The amine-terminated biotin-PEG can be used to functionalize surfaces, such as gold sensor chips with a carboxylated dextran matrix, for Surface Plasmon Resonance (SPR) analysis to study biomolecular interactions.
Experimental Protocol: Immobilization of (+)-Biotin-PEG10-NH2 on an SPR Sensor Chip
-
Materials:
-
Carboxylated sensor chip (e.g., CM5)
-
(+)-Biotin-PEG10-NH2
-
EDC/NHS solution
-
Immobilization buffer (e.g., 10 mM acetate, pH 5.0)
-
Ethanolamine-HCl (blocking solution)
-
SPR instrument
-
-
Procedure:
-
Equilibrate the sensor chip surface with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject a solution of (+)-Biotin-PEG10-NH2 in the immobilization buffer over the activated surface. The primary amine will react with the NHS esters to form stable amide bonds.
-
Monitor the immobilization level in real-time.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
The biotinylated surface is now ready for capturing streptavidin or avidin-conjugated molecules for interaction analysis.
-
Signaling Pathway and Workflow Diagram
Receptor-Mediated Endocytosis of a Biotinylated Drug Carrier
Biotinylated nanoparticles or drug conjugates can target cells that overexpress biotin receptors (like the sodium-dependent multivitamin transporter, SMVT). Binding of the biotin moiety to the receptor triggers endocytosis, leading to the internalization of the therapeutic payload.
Caption: Pathway of receptor-mediated endocytosis.
Experimental Workflow for Surface Plasmon Resonance (SPR)
Caption: Workflow for an SPR experiment.
References
Application Notes and Protocols for (+)-Biotin-PEG10-OH in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to (+)-Biotin-PEG10-OH as a PROTAC Linker
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical component of a PROTAC, as its length, flexibility, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn dictates the efficiency and selectivity of protein degradation. Polyethylene glycol (PEG) linkers are widely utilized in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.
This compound is a PEG-based linker that offers several advantageous features for PROTAC development:
-
Optimal Length: The 10-unit PEG chain provides a significant degree of spatial separation between the two ligands, which can be crucial for accommodating the formation of a productive ternary complex with diverse target proteins and E3 ligases.
-
Hydrophilicity: The PEG component improves the aqueous solubility and pharmacokinetic properties of the resulting PROTAC.
-
Biotin Handle: The terminal biotin moiety serves as a versatile affinity tag for a range of downstream applications, including target engagement studies, affinity purification of the ternary complex, and various binding assays.
-
Terminal Hydroxyl Group: The hydroxyl (-OH) group provides a reactive site for conjugation to either the POI ligand or the E3 ligase ligand, typically after activation.
These application notes provide a comprehensive guide to the synthesis and evaluation of PROTACs utilizing the this compound linker.
Data Presentation: Performance of PROTACs with PEG Linkers
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize representative data for PROTACs incorporating PEG linkers of varying lengths to illustrate the impact of the linker on degradation performance. While specific data for this compound is not extensively available in the public domain, the data for PROTACs with 10-unit PEG linkers can be considered representative.
Table 1: Representative Degradation Efficiency (DC50) of PROTACs with Varying PEG Linker Lengths
| Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Cell Line |
| BRD4 | VHL | 4 | 15 | HeLa |
| BRD4 | VHL | 6 | 8 | HeLa |
| BRD4 | VHL | 8 | 5 | HeLa |
| BRD4 | VHL | 10 (representative) | ~10-20 | HeLa |
| BRD4 | VHL | 12 | 25 | HeLa |
| BTK | Cereblon | 8 | <10 | Mino |
| BTK | Cereblon | 12 | 20-50 | Mino |
Note: The DC50 value for the 10-unit PEG linker is an approximation based on trends observed in literature where optimal degradation is often seen with medium-length linkers. Actual values are highly dependent on the specific target and ligands used.
Table 2: Representative Maximum Degradation (Dmax) of PROTACs with Varying PEG Linker Lengths
| Target Protein | E3 Ligase | Linker Length (PEG units) | Dmax (%) | Cell Line |
| BRD4 | VHL | 4 | >90 | HeLa |
| BRD4 | VHL | 6 | >95 | HeLa |
| BRD4 | VHL | 8 | >95 | HeLa |
| BRD4 | VHL | 10 (representative) | >90 | HeLa |
| BRD4 | VHL | 12 | ~85 | HeLa |
| BTK | Cereblon | 8 | ~90 | Mino |
| BTK | Cereblon | 12 | ~80 | Mino |
Note: Dmax values are also highly context-dependent. The provided data illustrates general trends.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathway of PROTAC action and the general experimental workflow for developing and evaluating a PROTAC.
PROTAC-mediated protein degradation pathway.
Step-by-Step Guide to Biotinylating Antibodies with (+)-Biotin-PEG10-OH
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule such as an antibody, is a fundamental technique in a vast array of life science applications. The high-affinity interaction between biotin and streptavidin or avidin allows for sensitive detection and purification methodologies. This document provides a detailed protocol for the biotinylation of antibodies using (+)-Biotin-PEG10-OH. This specific reagent incorporates a 10-unit polyethylene glycol (PEG) spacer, which enhances the water solubility of the biotinylated antibody and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety to streptavidin or avidin.
Unlike biotin derivatives activated with an N-hydroxysuccinimide (NHS) ester, this compound possesses a terminal hydroxyl group (-OH). This hydroxyl group is not directly reactive with the primary amines (e.g., lysine residues) on an antibody. Therefore, a two-step conjugation process is required. First, the hydroxyl group of this compound must be activated. This protocol details the activation of the terminal hydroxyl group using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS-activated Biotin-PEG10 intermediate can then efficiently react with primary amines on the antibody to form a stable amide bond.
This method is applicable for preparing biotinylated antibodies for use in various immunoassays, including ELISA, Western blotting, immunohistochemistry (IHC), flow cytometry, and for affinity purification of target antigens.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters involved in the biotinylation process.
| Parameter | Value | Unit | Notes |
| Molecular Weight of IgG | ~150 | kDa | |
| Molecular Weight of this compound | ~729.9 | g/mol | |
| Molar Ratio of Biotin Reagent to Antibody | 10:1 to 50:1 | Starting with a 20:1 molar excess is recommended. This may need to be optimized for each antibody. | |
| Antibody Concentration | 1-10 | mg/mL | A concentration of 2 mg/mL is optimal for consistent results.[1] |
| Reaction pH (Activation) | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxyl groups, and adaptable for hydroxyl activation. | |
| Reaction pH (Conjugation) | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[2] | |
| Reaction Time (Activation) | 15 - 30 | minutes | At room temperature. |
| Reaction Time (Conjugation) | 1 - 2 | hours | At room temperature, or overnight at 4°C. |
| Quenching Reagent Concentration | 10 - 50 | mM | Final concentration of Tris or Glycine. |
Experimental Protocols
Materials and Reagents
-
Antibody to be biotinylated (in an amine-free buffer, e.g., PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., desalting spin column, size-exclusion chromatography column)
-
Reaction tubes
-
Spectrophotometer
Protocol 1: Preparation of Reagents
-
Antibody Preparation :
-
Dialyze the antibody against 2-3 changes of PBS (pH 7.2-8.0) to remove any amine-containing buffers (e.g., Tris) or stabilizers (e.g., sodium azide).
-
Adjust the antibody concentration to 1-10 mg/mL in PBS.
-
-
Biotin Reagent Stock Solution :
-
Equilibrate the this compound vial to room temperature before opening.
-
Dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. Note: This solution should be prepared fresh immediately before use.
-
-
EDC and NHS/Sulfo-NHS Stock Solutions :
-
Equilibrate the EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent condensation of moisture.[2]
-
Prepare 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. Note: These solutions are not stable in aqueous buffer and should be prepared immediately before use.
-
Protocol 2: Biotinylation of the Antibody
This protocol is a two-step procedure: 1) Activation of this compound, and 2) Conjugation to the antibody.
Step 1: Activation of this compound
-
In a reaction tube, combine the desired volume of the this compound stock solution with the Activation Buffer.
-
Add the EDC stock solution to the biotin solution.
-
Immediately add the NHS (or Sulfo-NHS) stock solution to the mixture.
-
Incubate the reaction for 15-30 minutes at room temperature. This will form the amine-reactive NHS-ester of biotin-PEG10.
Step 2: Conjugation of Activated Biotin to the Antibody
-
Add the prepared antibody solution (in PBS, pH 7.2-8.0) to the activated biotin-PEG10-NHS ester solution from Step 1. The pH of the final reaction mixture should be between 7.2 and 8.0 for optimal conjugation to primary amines.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, or overnight at 4°C.
Step 3: Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.0 or 1 M Glycine) to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with and inactivate any unreacted NHS-ester biotin.
Protocol 3: Purification of the Biotinylated Antibody
-
Remove the excess, unreacted biotin reagent and byproducts by passing the reaction mixture through a desalting spin column or a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the purified biotinylated antibody.
-
Measure the protein concentration of the purified biotinylated antibody using a spectrophotometer at 280 nm or a BCA protein assay.
Protocol 4: Storage of the Biotinylated Antibody
-
Store the purified biotinylated antibody under the same conditions as the original, unlabeled antibody. For long-term storage, it is recommended to add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Diagrams
Caption: Experimental workflow for antibody biotinylation.
Caption: Chemical reaction of biotinylation.
References
Application Notes and Protocols for Affinity Purification of Proteins Using (+)-Biotin-PEG10-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using (+)-Biotin-PEG10-OH for the affinity purification of proteins. This reagent is a valuable tool for selectively isolating proteins of interest from complex biological mixtures, enabling further downstream analysis. The inclusion of a 10-unit polyethylene glycol (PEG) spacer enhances the water solubility of the biotinylated molecule and minimizes steric hindrance, facilitating efficient binding to streptavidin or avidin resins.
Principle of the Method
The affinity purification of biotinylated proteins relies on the exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin (Kd = 10⁻¹⁵ M). The process involves two key steps:
-
Biotinylation: The protein of interest is covalently labeled with this compound. This is typically achieved by using a derivative of this compound that contains a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond with primary amines (e.g., the side chain of lysine residues or the N-terminus of the protein).
-
Affinity Purification: The biotinylated protein is then captured from a complex mixture using a solid support (e.g., agarose or magnetic beads) that is functionalized with streptavidin or avidin. After washing away non-specifically bound proteins, the purified biotinylated protein is eluted from the support.
The long, flexible PEG10 spacer arm of this compound extends the biotin moiety away from the protein surface, which can improve the efficiency of its interaction with the binding sites on streptavidin.
Data Presentation
Table 1: Comparison of Streptavidin Resin Binding Capacities
The choice of streptavidin resin can significantly impact the yield of purified protein. The binding capacity is often dependent on the size of the biotinylated molecule.
| Resin Type | Reported Binding Capacity (Free Biotin) | Reported Binding Capacity (Biotinylated Protein) | Bead Substrate |
| High Capacity Streptavidin Agarose[1] | >120 nmol/mL of settled resin | Not specified | 4% cross-linked agarose |
| GoldBio Streptavidin Agarose Beads[2] | >120 nmol/mL of resin | Varies with protein size | Agarose |
| Cytiva Sera-Mag Streptavidin-coated magnetic beads | 4920 pmol/mg | Not specified | Magnetic |
| Cytiva Sera-Mag Neutravidin-coated magnetic beads[3] | 3462 pmol/mg | 30.8 nmol/mL | Magnetic |
| GenScript Streptavidin MagBeads | >60 nmol/mL | Not specified | Magnetic |
Note: Binding capacities can vary between lots and manufacturers. It is recommended to consult the product datasheet for specific information.
Table 2: Comparison of Elution Methods for Biotinylated Proteins
The elution of biotinylated proteins from streptavidin resins can be challenging due to the high-affinity interaction. The choice of elution method depends on the downstream application and the required functionality of the purified protein.
| Elution Method | Elution Conditions | Elution Efficiency | Remarks |
| Denaturing Conditions | |||
| Guanidine-HCl | 8 M Guanidine-HCl, pH 1.5 | High | Harsh conditions, denatures the protein. |
| SDS-PAGE Sample Buffer | Boiling in buffer containing SDS | High | Denatures the protein; streptavidin may co-elute. |
| Competitive Elution | |||
| Excess Free Biotin | 2 mM D-Biotin in PBS | Low to Moderate | Milder conditions, but often incomplete elution. |
| Excess Biotin with Heat | 25 mM Biotin at 95°C for 5 minutes[4] | 40-60% | Increased efficiency, but heat may denature some proteins.[3] |
| Cleavable Linkers | |||
| Disulfide Linker (e.g., NHS-SS-Biotin) | Reducing agents (e.g., DTT, TCEP) | High | Elutes the protein without the biotin tag. |
| Modified Avidin | |||
| Monomeric Avidin Resin | 2 mM D-Biotin in PBS | High | Lower binding affinity (Kd ≈ 10⁻⁸ M) allows for gentle elution. |
| Organic Solvents | |||
| Hexafluoroisopropanol (HFIP) | Neat or concentrated HFIP | Quantitative | Efficiently dissociates the biotin-streptavidin complex. |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with (+)-Biotin-PEG10-NHS Ester
This protocol describes the labeling of a protein with an amine-reactive derivative of this compound.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
(+)-Biotin-PEG10-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine will compete with the biotinylation reaction. If necessary, perform a buffer exchange.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of (+)-Biotin-PEG10-NHS ester in anhydrous DMSO or DMF.
-
Biotinylation Reaction:
-
Calculate the required amount of the biotinylation reagent. A 10- to 20-fold molar excess of the reagent to the protein is a common starting point. The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the (+)-Biotin-PEG10-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any excess NHS ester. Incubate for 15 minutes at room temperature.
-
Purification of Biotinylated Protein: Remove excess, non-reacted biotinylation reagent and the quenching agent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Storage: Store the biotinylated protein under conditions optimal for the unlabeled protein.
Protocol 2: Affinity Purification of a Biotinylated Protein
This protocol describes the capture and elution of a biotinylated protein using streptavidin-agarose resin.
Materials:
-
Biotinylated protein sample (from Protocol 1)
-
Streptavidin-agarose resin slurry
-
Binding/Wash Buffer: PBS, pH 7.4, with 0.1% Tween-20 (optional)
-
Elution Buffer (choose from Table 2 based on downstream application)
-
Microcentrifuge tubes or spin columns
Procedure:
-
Resin Preparation:
-
Gently resuspend the streptavidin-agarose resin slurry.
-
Transfer the desired amount of slurry to a microcentrifuge tube.
-
Pellet the resin by centrifugation (e.g., 1,000 x g for 1 minute) and carefully remove the supernatant.
-
Wash the resin twice with 10 bed volumes of Binding/Wash Buffer.
-
-
Binding of Biotinylated Protein:
-
Add the biotinylated protein sample to the equilibrated resin.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
-
Washing:
-
Pellet the resin by centrifugation and remove the supernatant.
-
Wash the resin three to five times with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add 1-2 bed volumes of the chosen Elution Buffer to the resin.
-
Incubate according to the chosen elution method (e.g., 5-10 minutes at room temperature for competitive elution, or boiling for denaturing elution).
-
Pellet the resin by centrifugation and carefully collect the supernatant containing the purified protein.
-
Repeat the elution step if necessary to maximize recovery.
-
-
Analysis: Analyze the purified protein by SDS-PAGE, Western blotting, or other desired downstream applications.
Visualizations
Caption: Logical workflow of biotinylation and affinity purification.
Caption: Experimental workflow for protein affinity purification.
Caption: Studying RTK trafficking using biotinylation.
References
- 1. ubpbio.com [ubpbio.com]
- 2. goldbio.com [goldbio.com]
- 3. Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating (+)-Biotin-PEG10-OH into Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The functionalization of nanoparticles with (+)-Biotin-PEG10-OH offers a robust strategy for targeted drug delivery, diagnostics, and various bio-applications. The biotin moiety serves as a high-affinity ligand for streptavidin and avidin, enabling a versatile and modular approach to nanoparticle surface modification. The polyethylene glycol (PEG) linker, with 10 repeating units, provides a hydrophilic spacer arm that enhances the biocompatibility of the nanoparticles by reducing non-specific protein adsorption and subsequent uptake by the reticuloendothelial system (RES). This "stealth" property prolongs circulation time, increasing the probability of reaching the target site.
The terminal hydroxyl group (-OH) on the this compound molecule allows for covalent attachment to nanoparticles through various chemical reactions, most commonly via activation of surface carboxyl groups using carbodiimide chemistry (EDC/NHS). This targeted approach leverages the overexpression of biotin receptors (sodium-dependent multivitamin transporter, SMVT, and others) on the surface of many cancer cells, facilitating receptor-mediated endocytosis and enhancing the intracellular delivery of therapeutic or diagnostic agents.
Key Advantages of this compound Functionalization:
-
Targeted Delivery: Biotin's high affinity for its receptors on cancer cells enables active targeting, improving therapeutic efficacy and reducing off-target effects.[1][2]
-
Enhanced Biocompatibility: The PEG spacer minimizes immunogenicity and prolongs circulation half-life.
-
Modular Assembly: The strong and specific biotin-avidin/streptavidin interaction allows for a two-step targeting strategy, where biotinylated nanoparticles can be linked to avidin/streptavidin-conjugated targeting moieties (e.g., antibodies).
-
Versatility: This functionalization strategy is applicable to a wide range of nanoparticle types, including polymeric nanoparticles, liposomes, and metallic nanoparticles.
Data Presentation
The following tables summarize key quantitative data from studies involving the functionalization of nanoparticles with biotin-PEG linkers. These values can serve as a benchmark for researchers developing their own biotinylated nanoparticle systems.
Table 1: Physicochemical Properties of Biotin-PEG Functionalized Nanoparticles
| Nanoparticle Type | Targeting Ligand | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Chitosan | Biotin | 296.8 | 0.155 | Not Reported | [2] |
| PLGA | Biotin-PEG | 180 ± 12 | Not Reported | -5 ± 0.43 | |
| PLGA (non-targeted) | None | 170 ± 4 | Not Reported | -9.7 ± 0.3 |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Type | Drug | Targeting Ligand | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Reference |
| PLGA | SN-38 | Biotin-PEG | 7.96 ± 0.15 | 87.6 ± 1.5 | |
| PLGA (non-targeted) | SN-38 | None | 6.76 ± 0.34 | 70.09 ± 5 | |
| Chitosan | Not Specified | Biotin | Not Reported | Not Reported | [1][2] |
Table 3: Cellular Uptake of Biotinylated Nanoparticles
| Cell Line | Nanoparticle Type | Uptake Enhancement (Biotinylated vs. Non-biotinylated) | Reference |
| HepG2 (human hepatocarcinoma) | Chitosan | Significantly higher (P < 0.05) | |
| Caco-2/HT-29 | Various shapes | Significantly improved for all shapes | |
| MCF-7, T47D | Not Specified | Higher uptake in receptor-positive cells |
Experimental Protocols
This section provides detailed methodologies for the functionalization of nanoparticles with this compound and subsequent characterization.
Protocol 1: Functionalization of Carboxylated Nanoparticles using EDC/NHS Chemistry
This protocol describes the covalent attachment of the hydroxyl group of this compound to carboxyl groups on the surface of pre-formed nanoparticles.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)
-
Amicon® Ultra centrifugal filters (or similar for purification)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Nanoparticle Preparation: Synthesize or procure carboxylated nanoparticles of the desired size and composition.
-
Activation of Carboxyl Groups:
-
Resuspend the carboxylated nanoparticles in MES buffer at a concentration of 10 mg/mL.
-
Prepare fresh solutions of EDC (e.g., 4 mg/mL) and Sulfo-NHS (e.g., 4 mg/mL) in MES buffer immediately before use.
-
Add the EDC/Sulfo-NHS mixture to the nanoparticle suspension. A typical molar ratio is a 5 to 10-fold excess of EDC and Sulfo-NHS relative to the surface carboxyl groups on the nanoparticles.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Purification of Activated Nanoparticles:
-
Centrifuge the activated nanoparticles to remove excess EDC and Sulfo-NHS. Resuspend the pellet in fresh MES buffer. Repeat this washing step twice.
-
-
Conjugation with this compound:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Add the this compound solution to the activated nanoparticle suspension. The molar excess of the biotin-PEG linker will depend on the desired surface density and should be optimized. A starting point is a 10 to 20-fold molar excess relative to the nanoparticles.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Unreacted Sites:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to deactivate any remaining active ester groups.
-
-
Final Purification:
-
Purify the biotinylated nanoparticles from unreacted this compound and quenching reagents using a suitable method such as dialysis against PBS or centrifugal filtration. For centrifugal filtration, use a filter with a molecular weight cut-off (MWCO) appropriate for your nanoparticle size (e.g., 100 kDa). Wash the nanoparticles with PBS three times.
-
-
Storage: Resuspend the final biotinylated nanoparticles in PBS or a suitable buffer and store at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Characterization of Biotinylated Nanoparticles
1. Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water or PBS to an appropriate concentration (typically 0.1-1 mg/mL).
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential to assess surface charge and stability.
-
2. Confirmation of Biotin Conjugation:
-
Method: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Procedure:
-
Lyophilize the biotinylated and non-functionalized nanoparticles.
-
Acquire FTIR spectra of the lyophilized samples.
-
Look for characteristic peaks of biotin and PEG that are present in the functionalized nanoparticles but absent in the non-functionalized ones.
-
-
Method: HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
-
Procedure: This colorimetric assay quantifies the amount of biotin conjugated to the nanoparticles. The assay is based on the displacement of HABA from avidin by biotin. The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample.
3. Drug Release Kinetics:
-
Method: Dialysis Method
-
Procedure:
-
Load the drug into the biotinylated nanoparticles.
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with an appropriate MWCO that allows the free drug to pass through but retains the nanoparticles.
-
Immerse the dialysis bag in a known volume of release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate buffer at pH 5.5 to mimic endosomal conditions) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of drug released into the buffer using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative drug release as a function of time.
-
Mandatory Visualization
Signaling Pathway: Biotin Receptor-Mediated Endocytosis
Caption: Biotin Receptor-Mediated Endocytosis Pathway.
Experimental Workflow: Nanoparticle Functionalization
Caption: Workflow for Nanoparticle Functionalization.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (+)-Biotin-PEG10-OH Labeling
Welcome to the technical support center for (+)-Biotin-PEG10-OH labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments. Here, you will find detailed guides and frequently asked questions (FAQs) to address common challenges, particularly low labeling yield.
Frequently Asked Questions (FAQs)
Q1: Why is my labeling yield with this compound low? I'm following a standard protocol for biotinylation.
A1: A common reason for low yield is the misconception about the reactivity of the terminal hydroxyl group (-OH) on the PEG linker. Unlike NHS-ester biotin reagents that directly react with primary amines, the hydroxyl group on this compound is generally unreactive towards functional groups on biomolecules like proteins under standard physiological conditions.[1] Therefore, a crucial preliminary step is the "activation" of this hydroxyl group to convert it into a reactive species that can readily form a covalent bond with your target molecule.[1] Without this activation step, the conjugation reaction will be highly inefficient, leading to poor yields.
Q2: What does the "activation" of this compound entail?
A2: Activation is the chemical modification of the terminal hydroxyl group into a better leaving group or a more reactive functional group.[1][2] This allows for an efficient conjugation reaction with nucleophilic groups on the target molecule (e.g., amines, thiols) under mild, biocompatible conditions. Common activation strategies include tosylation, or activation with reagents like 1,1'-carbonyldiimidazole (CDI) or N,N'-disuccinimidyl carbonate (DSC).[3]
Q3: Which functional groups on my target molecule can I label after activating the -OH group?
A3: The choice of targetable functional group depends on the activation method used.
-
Tosylation converts the -OH into a tosylate, an excellent leaving group. This activated PEG can then react with primary amines (e.g., lysine side chains), thiols (cysteine side chains), or other nucleophiles.
-
CDI or DSC activation forms an intermediate that reacts efficiently with primary amines to create a stable carbamate linkage.
Q4: My activated this compound seems to be inactive. What could be the cause?
A4: Activated PEG linkers can be sensitive to hydrolysis. Exposure to moisture, either from the solvent or atmosphere, can convert the activated group back to a hydroxyl, rendering it non-reactive. It is crucial to use anhydrous (dry) solvents for the activation step and to perform the conjugation reaction immediately after activating and purifying the PEG linker.
Troubleshooting Guide for Low Labeling Yield
This guide provides a systematic approach to diagnosing and resolving common issues leading to low conjugation efficiency with this compound.
| Symptom | Possible Cause | Recommended Solution |
| No or very low labeling detected | Hydroxyl group was not activated. | The terminal -OH on the PEG linker is not reactive on its own. It must be chemically activated before the conjugation step. Select an appropriate activation method (e.g., Tosylation, CDI activation). |
| Inefficient activation of the PEG linker. | Ensure the use of anhydrous solvents (e.g., THF, Dichloromethane) and fresh activating reagents. Optimize the molar ratio of the activating reagent to the Biotin-PEG10-OH. Confirm activation via techniques like NMR or HPLC if possible. | |
| Hydrolysis of the activated PEG linker. | Perform the conjugation reaction immediately after activating and purifying the linker. Store activated linkers under strictly anhydrous and inert conditions if immediate use is not possible. | |
| Low labeling yield despite activation | Suboptimal pH for the conjugation reaction. | For reactions with primary amines (e.g., on proteins), the pH should be slightly basic (typically pH 7.5-9.0) to ensure the amine is deprotonated and nucleophilic. |
| Presence of competing nucleophiles in the buffer. | Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can compete with your target molecule for the activated PEG linker. Use buffers like phosphate or bicarbonate. | |
| Steric hindrance at the conjugation site. | The target functional group on your biomolecule may be sterically inaccessible. Consider using a longer PEG linker if available, or try mild denaturation of the protein to expose more reactive sites (use with caution as it may affect protein function). | |
| Precipitation observed during reaction | Poor solubility of the activated PEG or target molecule. | The activated Biotin-PEG linker may be less soluble in aqueous buffers. Use a co-solvent like DMSO or DMF (up to 20%) to improve solubility, ensuring it is compatible with your target molecule's stability. |
| Aggregation of the target protein. | The reaction pH or the addition of organic co-solvent might be causing your protein to aggregate. Screen different pH values and co-solvent concentrations to find optimal conditions for protein stability. | |
| Difficulty in purifying the final conjugate | Similar properties of conjugate and starting materials. | This makes separation by standard methods like size-exclusion chromatography challenging. Consider using affinity purification. The biotin tag allows for highly specific capture on avidin or streptavidin-based resins. |
| Presence of excess unreacted activated PEG. | It is crucial to purify the activated PEG linker before adding it to your target molecule to remove excess activating reagents and byproducts. After conjugation, use desalting columns or dialysis to remove any remaining unreacted PEG linker. |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol converts the terminal hydroxyl group to a tosylate, making it an excellent leaving group for subsequent reaction with nucleophiles like amines or thiols.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Ice bath
Methodology:
-
Dissolve this compound in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (2-3 equivalents relative to the PEG-OH).
-
Slowly add a solution of TsCl (1.1-1.5 equivalents) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir overnight.
-
Quench the reaction by adding cold water.
-
Extract the product using an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting Biotin-PEG10-OTs by column chromatography. The product should be used immediately for the next step.
Protocol 2: Activation with 1,1'-Carbonyldiimidazole (CDI) and Conjugation to a Protein
This two-step protocol first activates the hydroxyl group with CDI and then couples it to primary amines on a target protein.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
1,1'-Carbonyldiimidazole (CDI)
-
Protein solution in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Methodology:
Step A: Activation of this compound
-
Dissolve this compound in anhydrous THF.
-
Add CDI (1.5-2.0 equivalents) to the solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours under an inert atmosphere.
-
Remove the THF by evaporation under vacuum. The resulting activated Biotin-PEG10-imidazole carbamate should be used immediately.
Step B: Conjugation to Protein
-
Dissolve the CDI-activated Biotin-PEG10 from Step A in a small amount of anhydrous DMSO or DMF.
-
Immediately add the desired molar excess of the activated biotin solution to your protein solution in the amine-free reaction buffer (pH 8.5).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Stop the reaction by adding the quenching buffer to consume any unreacted activated PEG.
-
Purify the biotinylated protein from excess reagents using a desalting column or dialysis.
Visualizations
References
how to reduce non-specific binding of Biotin-PEG10 conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Biotin-PEG10 conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with Biotin-PEG10 conjugates?
A1: Non-specific binding (NSB) is the undesirable adhesion of biotinylated molecules to surfaces or other molecules besides the intended target (e.g., streptavidin).[1] The main causes include:
-
Hydrophobic Interactions: Hydrophobic regions on the conjugate, target molecules, or assay surface can interact, leading to non-specific adhesion.[2][3][4] The TAMRA fluorophore, if included in a conjugate, is an example of a component that can increase hydrophobic NSB.[5]
-
Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces or proteins. The overall charge of your biomolecule is dictated by the buffer's pH.
-
Endogenous Biotin: Many biological samples, especially from tissues with high metabolic activity like the liver and kidney, contain endogenous biotin. This can be bound by streptavidin-based detection reagents, causing high background signals.
-
Binding to Blocking Agents: In some cases, such as in Western blots, using non-fat dry milk as a blocking agent can be problematic as it contains endogenous biotin that can interfere with the assay.
Q2: How does the PEG10 linker help reduce non-specific binding?
A2: The polyethylene glycol (PEG) linker is a neutral, hydrophilic polymer that plays a significant role in minimizing NSB. It forms a flexible, water-loving "cloud" around the biotinylated molecule. This structure provides two key benefits:
-
Steric Hindrance: The PEG "cloud" physically blocks the biotinylated molecule from making unwanted contact with other surfaces and proteins.
-
Reduced Hydrophobicity: The hydrophilic nature of PEG increases the overall water solubility of the conjugate, which helps prevent aggregation and reduces hydrophobic interactions, a common source of non-specific binding. Increasing the PEG chain length has been shown to further reduce protein adsorption.
Q3: When should I be concerned about endogenous biotin, and how can I block it?
A3: You should suspect interference from endogenous biotin if you observe high background signals, particularly in negative controls, when working with tissues like the liver or kidney, or with cell lysates. To address this, a specific biotin blocking step is recommended. This is typically a two-step process performed before adding your biotinylated probe:
-
Saturate Endogenous Biotin: Add an excess of unlabeled streptavidin or avidin to the sample. This will bind to all the endogenous biotin present.
-
Block Excess Streptavidin Sites: Add an excess of free, unconjugated biotin to saturate the remaining biotin-binding sites on the streptavidin added in the first step. This prevents the blocking streptavidin from capturing your biotinylated probe.
Commercially available avidin/biotin blocking kits are designed for this purpose.
Troubleshooting Guide: High Background & Non-Specific Binding
This guide addresses common problems of high background and non-specific binding encountered during experiments using Biotin-PEG10 conjugates.
Problem 1: High Background Signal Across the Entire Assay (e.g., ELISA plate, Western blot membrane)
This is often caused by inadequate blocking, improper washing, or suboptimal buffer conditions.
Solution Workflow: Optimizing Your Assay Protocol
Detailed Solutions & Methodologies
1. Optimize Blocking Conditions
Inadequate blocking is a primary cause of high background. Blocking agents work by coating non-specific binding sites on the assay surface, preventing the Biotin-PEG10 conjugate from adhering to them.
-
Methodology:
-
Select an appropriate blocking agent based on your assay type (see Table 1). Bovine Serum Albumin (BSA) is a common starting point.
-
Prepare the blocking buffer at the recommended concentration (e.g., 1-5% BSA in a buffer like PBS or TBS).
-
Increase the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) and/or temperature to ensure complete blocking.
-
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Considerations | Primary Applications |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Cost-effective, covers hydrophobic regions effectively. | Can be a weaker blocker than others for some antibodies. | ELISA, Western Blotting, Immunofluorescence |
| Casein / Non-fat Dry Milk | 1 - 5% (w/v) | Inexpensive and very effective for many applications. | Contains endogenous biotin ; not suitable for biotin-streptavidin systems. | Western Blotting (not with biotinylated probes) |
| Normal Serum | 2 - 10% (v/v) | Highly effective at reducing non-specific antibody binding. | Must be from the same species as the secondary antibody host to avoid cross-reactivity. | Immunohistochemistry, Immunofluorescence |
| Fish Gelatin | 0.1 - 2% (w/v) | Does not contain biotin or mammalian proteins, reducing cross-reactivity. | May not be as effective as serum or BSA for all applications. | Western Blotting, Immunofluorescence |
| Commercial Buffers | Varies | Optimized proprietary formulations designed for low background. | Can be more expensive. | All applications |
2. Optimize Buffer Composition
The composition of your binding and washing buffers can significantly influence electrostatic and hydrophobic interactions.
-
Methodology:
-
Adjust pH: The buffer pH affects the charge of proteins. Adjusting the pH towards the isoelectric point of your analyte can neutralize its overall charge and reduce electrostatic binding.
-
Increase Ionic Strength: Adding salt (e.g., NaCl) to your buffers shields charged interactions. This can be highly effective in reducing NSB.
-
Add Surfactants: Including a low concentration of a non-ionic surfactant like Tween-20 can disrupt hydrophobic interactions.
-
Table 2: Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action |
| Sodium Chloride (NaCl) | 150 mM - 500 mM (up to 2 M in some cases) | Masks electrostatic interactions by increasing ionic strength. |
| Non-ionic Surfactants (e.g., Tween-20, Triton X-100) | 0.05% - 0.1% (v/v) | Disrupts hydrophobic interactions between the conjugate and surfaces. |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Acts as a protein blocker within the solution to shield the analyte. |
3. Enhance Washing Procedures
Insufficient washing between steps can leave unbound conjugates behind, leading to a false positive signal.
-
Methodology:
-
Increase Wash Cycles: Increase the number of washes (e.g., from 3 cycles to 5 cycles).
-
Increase Wash Duration: Extend the incubation time for each wash step to allow for more complete removal of unbound molecules. Adding a 30-second soak time for each wash can be beneficial.
-
Ensure Complete Aspiration: At the end of each wash, ensure all residual buffer is completely removed by inverting and tapping the plate on an absorbent surface.
-
Problem 2: Non-Specific Binding to a Specific Component (e.g., beads, cell surfaces)
This issue may require more targeted strategies like surface passivation or pre-clearing steps.
Solution: Surface Passivation & Pre-Clearing
Surface passivation involves coating a surface to make it resistant to the non-specific adsorption of proteins and other molecules.
-
Methodology for Surface Passivation:
-
PEGylation: Surfaces can be coated with methoxy-PEG (mPEG) to create a dense, hydrophilic layer that repels proteins.
-
Surfactant Assembly: Hydrophobic surfaces can be passivated using surfactants like Pluronic F127, which self-assembles on the surface to create a highly effective barrier against non-specific binding.
-
Experimental Protocol (General):
-
Clean the surface thoroughly (e.g., with piranha solution for glass slides).
-
Incubate the surface with the passivating agent (e.g., 0.5% Pluronic F127) for a defined period (e.g., 15 minutes).
-
Wash thoroughly with an appropriate buffer to remove excess agent.
-
The surface is now ready for use in the experiment.
-
-
-
Methodology for Pre-Clearing (for pull-down assays):
-
Before adding your biotinylated bait molecule, incubate your cell lysate with unconjugated beads (e.g., streptavidin beads without any biotinylated molecule attached).
-
Incubate for 30-60 minutes.
-
Pellet the beads by centrifugation and transfer the supernatant (the pre-cleared lysate) to a new tube.
-
This lysate, now depleted of proteins that non-specifically bind to the beads, can be used for your actual pull-down experiment.
-
References
improving the solubility of proteins after biotinylation with (+)-Biotin-PEG10-OH
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (+)-Biotin-PEG10-OH to label proteins, with a specific focus on addressing and improving protein solubility post-biotinylation.
Troubleshooting Guide: Protein Solubility Issues
Researchers may occasionally observe precipitation or aggregation of their protein of interest following the biotinylation procedure. This guide offers a systematic approach to diagnose and resolve these solubility challenges.
Problem: Protein Precipitates After Biotinylation Reaction
Precipitation of the target protein can occur during or after the biotinylation reaction. This is often due to over-modification of the protein, which can alter its isoelectric properties and lead to aggregation.[1] The inherent hydrophobicity of the biotin molecule itself can also contribute to solubility problems, although the PEG spacer in this compound is designed to mitigate this effect.[][3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for protein precipitation after biotinylation.
Detailed Troubleshooting Steps:
-
Evaluate the Molar Ratio of Biotin Reagent to Protein: Over-biotinylation is a common cause of protein precipitation.[4] Reducing the number of biotin molecules attached to each protein can often resolve solubility issues.
-
Recommendation: If you are using a high molar excess of this compound, reduce the ratio significantly. It is advisable to perform a titration experiment to determine the optimal ratio that provides sufficient labeling without causing precipitation.[5]
-
-
Assess Reaction Buffer Conditions: The composition of the reaction buffer is critical for a successful biotinylation reaction and for maintaining protein stability.
-
pH: For NHS ester-based biotinylation, the reaction is most efficient at a pH between 7 and 9. However, the optimal pH for maintaining your specific protein's solubility should be prioritized. Consider performing the reaction at a pH that is known to be optimal for your protein's stability.
-
Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for reaction with the NHS ester of the biotinylation reagent, reducing the efficiency of protein labeling. It is essential to use an amine-free buffer like PBS, HEPES, or bicarbonate buffer.
-
-
Optimize Protein Concentration: High protein concentrations can favor aggregation, especially after modification with biotin.
-
Recommendation: If precipitation is observed, try reducing the concentration of the target protein in the reaction mixture.
-
-
Incorporate Solubility-Enhancing Agents: The addition of certain reagents to the buffer can help maintain the solubility of the biotinylated protein.
-
Detergents: Mild, non-ionic detergents such as Tween-20 or Triton X-100 can be included at low concentrations (e.g., 0.01-0.1%) to help prevent aggregation.
-
Glycerol: The addition of glycerol (5-20%) can also help to stabilize the protein and improve its solubility.
-
Frequently Asked Questions (FAQs)
Q1: Why is my protein precipitating after biotinylation, even with a PEGylated biotin reagent?
A1: While the PEG10 linker in this compound significantly enhances the hydrophilicity of the biotinylation reagent and the resulting conjugate, precipitation can still occur due to several factors. The most common reason is over-modification, where an excessive number of biotin molecules are attached to the protein, altering its surface charge and leading to aggregation. Additionally, the inherent properties of your specific protein, such as its isoelectric point and tendency to aggregate at high concentrations, can contribute to solubility issues post-biotinylation.
Q2: What is the recommended molar ratio of this compound to protein?
A2: The optimal molar ratio is protein-dependent and should be determined empirically. A common starting point is a 20-fold molar excess of the biotinylation reagent to the protein. However, for proteins prone to precipitation, it is advisable to start with a lower ratio, such as a 5 to 10-fold molar excess, and gradually increase it to achieve the desired degree of labeling without compromising solubility.
| Molar Excess of Biotin Reagent | Recommended Use Case | Expected Outcome |
| 5-10 fold | For proteins known to be sensitive to modification or prone to precipitation. | Lower degree of labeling, but higher probability of maintaining solubility. |
| 20-fold | A general starting point for most proteins. | Moderate to high degree of labeling with a good balance of solubility. |
| 50-100 fold | For applications requiring a very high degree of labeling, and for proteins that are highly soluble and stable. | High degree of labeling, but increased risk of precipitation. |
Q3: Can I use Tris buffer for my biotinylation reaction?
A3: No, it is not recommended to use buffers containing primary amines, such as Tris or glycine. These molecules will react with the NHS ester of the biotinylation reagent, quenching the reaction and leading to inefficient labeling of your target protein. Use amine-free buffers such as PBS, HEPES, or bicarbonate buffer at a pH of 7.2-8.5.
Q4: How can I remove excess, unreacted this compound after the reaction?
A4: It is crucial to remove unreacted biotin to prevent it from interfering with downstream applications involving avidin or streptavidin. Common methods for removal include:
-
Dialysis/Buffer Exchange: Effective for larger sample volumes.
-
Size Exclusion Chromatography (e.g., spin columns): A rapid method for smaller sample volumes that separates the larger, biotinylated protein from the smaller, unreacted biotin reagent.
Q5: How do I determine the extent of biotinylation?
A5: Several methods can be used to quantify the degree of biotinylation:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: A colorimetric method that allows for the indirect quantification of biotin incorporation.
-
Streptavidin Gel-Shift Assay: Biotinylated proteins will exhibit a shift in their migration on an SDS-PAGE gel when incubated with streptavidin. The extent of the shift can provide a qualitative or semi-quantitative measure of biotinylation.
-
Mass Spectrometry: Provides a precise determination of the number of biotin molecules attached to the protein.
Experimental Protocols
Protocol 1: Standard Biotinylation of a Protein with this compound
This protocol provides a general starting point for the biotinylation of a protein. Optimization of the protein concentration and the molar ratio of the biotinylation reagent may be necessary.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Device for buffer exchange (e.g., spin desalting column)
Workflow:
Caption: Experimental workflow for protein biotinylation.
Procedure:
-
Prepare the Protein: Ensure your protein is in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.
-
Prepare the Biotin Reagent: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Biotinylation Reaction: a. Calculate the volume of the 10 mM biotin reagent stock solution needed to achieve the desired molar excess (e.g., 20-fold) over your protein. b. Add the calculated volume of the biotin reagent to the protein solution while gently vortexing. c. Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours on ice.
-
Quench the Reaction: Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted biotin reagent. Incubate for 15 minutes at room temperature.
-
Purify the Biotinylated Protein: Remove the excess, unreacted biotin and the quenching buffer by buffer exchange using a spin desalting column or through dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: Assessing Protein Solubility After Biotinylation
This protocol provides a simple method to quantify the amount of soluble protein after the biotinylation procedure.
Materials:
-
Biotinylated protein sample
-
Microcentrifuge
-
UV-Vis Spectrophotometer
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Initial Measurement: Before centrifugation, measure the total protein concentration of your biotinylated sample using a standard protein assay (e.g., BCA) or by measuring the absorbance at 280 nm (if the protein's extinction coefficient is known).
-
Centrifugation: Centrifuge the biotinylated protein sample at high speed (e.g., >14,000 x g) for 15-30 minutes at 4°C to pellet any aggregated or precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.
-
Final Measurement: Measure the protein concentration of the supernatant using the same method as in step 1.
-
Calculate Percent Solubility:
-
Percent Solubility = (Protein Concentration in Supernatant / Total Protein Concentration before Centrifugation) x 100
-
| Result | Interpretation | Next Steps |
| >95% Solubility | Biotinylation conditions are optimal for solubility. | Proceed with downstream applications. |
| 80-95% Solubility | Minor solubility issues are present. | Consider minor adjustments to the protocol if high recovery is critical. |
| <80% Solubility | Significant precipitation has occurred. | Refer to the Troubleshooting Guide to optimize the biotinylation protocol. |
References
Technical Support Center: Scaling Up (+)-Biotin-PEG10-OH Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered when scaling up (+)-Biotin-PEG10-OH conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound conjugation reactions?
A1: Scaling up from bench-scale to pilot or manufacturing scale introduces several challenges that can affect reaction efficiency, product consistency, and purity. Key challenges include:
-
Maintaining Homogeneity: Ensuring uniform mixing of reactants in larger volumes is critical to achieve consistent conjugation. Inadequate mixing can lead to localized areas of high reactant concentration, resulting in over-modification or aggregation, and areas of low concentration, leading to incomplete reactions.[1][2]
-
Controlling Reaction Parameters: Precise control over parameters such as temperature, pH, and reaction time becomes more complex at a larger scale.[3] Temperature gradients within a large reactor can lead to variability in reaction rates, while maintaining a stable pH is crucial for the reactivity of the functional groups involved.
-
Increased Viscosity: Higher concentrations of macromolecules in large batches can significantly increase the viscosity of the solution, posing challenges for pumping, mixing, and filtration.[4][5]
-
Purification and Downstream Processing: Removing unreacted biotin-PEG reagent, by-products, and aggregates from large volumes of product requires scalable and efficient purification methods. Techniques used at the lab scale, such as spin columns, may not be feasible for large-scale production.
-
Batch-to-Batch Consistency: Achieving reproducible results across different large-scale batches can be difficult due to minor variations in raw materials, equipment, and processing conditions.
Q2: How does the PEG10 linker in this compound affect the conjugation reaction at scale?
A2: The polyethylene glycol (PEG) linker significantly influences the properties of the resulting conjugate. A PEG10 linker offers a balance of hydrophilicity and spacer length.
-
Solubility: The hydrophilic nature of the PEG linker can improve the solubility of the target molecule, which is advantageous when working with higher concentrations at a larger scale, potentially reducing aggregation.
-
Steric Hindrance: The length of the PEG chain can impact the accessibility of the biotin moiety to its binding partners (e.g., streptavidin). While longer PEG chains can reduce steric hindrance, an excessively long chain might lead to other challenges. The PEG10 chain is of moderate length, generally providing a good balance.
-
Viscosity: While PEGylation can increase the hydrodynamic radius of the protein, which can contribute to increased solution viscosity, the effect of a PEG10 linker is generally manageable compared to much larger PEG chains.
Q3: What are the critical process parameters to monitor and control during scale-up?
A3: To ensure a robust and reproducible large-scale conjugation process, the following parameters should be carefully monitored and controlled:
-
Molar Ratio of Reactants: The ratio of this compound to the target molecule is a critical factor determining the degree of labeling. This ratio often needs to be optimized for larger scales.
-
Protein Concentration: The concentration of the target protein can affect reaction kinetics and the propensity for aggregation. While higher concentrations can increase reaction efficiency, they can also lead to increased viscosity.
-
pH of the Reaction Buffer: For amine-reactive conjugations (after activation of the -OH group), maintaining a pH between 7.0 and 9.0 is crucial for efficient labeling.
-
Temperature: Consistent temperature control is essential for reproducible reaction rates. Excursions in temperature can lead to inconsistent product quality.
-
Mixing Speed and Impeller Design: The mixing parameters must be optimized to ensure homogeneity without introducing excessive shear stress that could damage the protein. Computational Fluid Dynamics (CFD) can be a useful tool for modeling and optimizing mixing in large-scale reactors.
-
Reaction Time: The optimal reaction time should be determined to maximize conjugation efficiency while minimizing the formation of by-products and degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound conjugation reactions.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Conjugation Efficiency / Incomplete Reaction | 1. Suboptimal Molar Ratio: Insufficient excess of the biotin-PEG reagent. 2. Incorrect pH: The pH of the reaction buffer is outside the optimal range for the conjugation chemistry. 3. Poor Mixing: Inadequate mixing leading to non-uniform distribution of reactants. 4. Hydrolysis of Activated Reagent: If the hydroxyl group of Biotin-PEG10-OH is activated (e.g., to an NHS ester), it can hydrolyze in aqueous buffers. 5. Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophilic contaminants can compete with the target molecule for the activated biotin reagent. | 1. Optimize Molar Ratio: Increase the molar excess of the activated Biotin-PEG10-OH reagent. Perform small-scale trials to determine the optimal ratio for the desired degree of labeling. 2. Verify and Adjust pH: Ensure the reaction buffer is within the optimal pH range (typically 7.0-9.0 for amine-reactive chemistry). Monitor and adjust the pH throughout the reaction if necessary. 3. Improve Mixing: Increase the agitation speed, or evaluate the impeller design and vessel geometry to improve mixing efficiency. Consider using baffles in the reactor. For very large scales, CFD modeling can help optimize mixing. 4. Use Freshly Prepared Reagent: Prepare the activated Biotin-PEG10-OH solution immediately before use to minimize hydrolysis. 5. Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) prior to conjugation. |
| High Degree of Aggregation | 1. Over-modification: Excessive conjugation leading to changes in protein conformation and increased hydrophobicity. 2. High Protein Concentration: Crowding of protein molecules can promote aggregation. 3. Inadequate Mixing: Localized high concentrations of the biotin-PEG reagent can cause over-modification and aggregation. 4. Shear Stress: High mixing speeds or pumping rates can induce protein unfolding and aggregation. | 1. Reduce Molar Ratio: Decrease the molar excess of the activated Biotin-PEG10-OH reagent. 2. Optimize Protein Concentration: Perform the reaction at a lower protein concentration. 3. Enhance Mixing Uniformity: Improve mixing to avoid localized high concentrations of the labeling reagent. 4. Minimize Shear Stress: Reduce the agitation speed or use a low-shear mixing system. Optimize pumping flow rates during transfers. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Raw Materials: Inconsistent quality of the protein or biotin-PEG reagent. 2. Inconsistent Process Parameters: Slight variations in temperature, pH, reaction time, or mixing between batches. 3. Incomplete Removal of Excess Reagent: Residual unreacted biotin-PEG can interfere with downstream applications and analysis. | 1. Quality Control of Raw Materials: Implement stringent quality control checks for all incoming raw materials. 2. Standardize Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all process steps. Implement in-process controls to monitor critical parameters. 3. Optimize and Validate Purification: Develop a robust and scalable purification process (e.g., tangential flow filtration, chromatography) to consistently remove excess reagents. |
| Challenges with Downstream Purification | 1. Similar Physicochemical Properties: The biotin-PEG conjugate may have similar size and charge to the unreacted protein, making separation difficult. 2. High Viscosity: Increased viscosity of the reaction mixture can clog filters and chromatography columns. 3. Large Volumes: Processing large volumes of product can be time-consuming and require specialized equipment. | 1. Select Appropriate Purification Method: Size exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are commonly used. The choice depends on the specific properties of the protein and the conjugate. Affinity chromatography using streptavidin is also an option for removing non-biotinylated protein. 2. Dilute the Product Stream: Diluting the reaction mixture before purification can reduce viscosity. Optimize the formulation with excipients that reduce viscosity. 3. Use Scalable Technologies: Employ scalable purification technologies such as tangential flow filtration (TFF) for buffer exchange and concentration, and larger chromatography columns for purification. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for biotinylation reactions. These values can serve as a starting point for process optimization.
Table 1: Recommended Molar Ratios for Amine-Reactive Biotinylation
| Protein Concentration | Recommended Molar Excess of Biotin Reagent | Reference |
| 2-10 mg/mL | ≥ 12-fold | |
| ≤ 2 mg/mL | ≥ 20-fold |
Table 2: Typical Reaction Conditions for Amine-Reactive Biotinylation
| Parameter | Recommended Range | Reference |
| pH | 7.0 - 9.0 | |
| Temperature | Room Temperature (can be performed at 4°C to slow down hydrolysis) | |
| Reaction Time | 30 - 120 minutes | |
| Buffer | Amine-free (e.g., PBS, HEPES) |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation (Generalized for Scale-Up)
This protocol describes a general method for activating the terminal hydroxyl group of this compound with tosyl chloride, making it reactive towards primary amines on a protein. This is a common strategy for converting a less reactive hydroxyl group into a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Protein solution in amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., TFF system with appropriate molecular weight cutoff membrane, SEC or IEX chromatography column)
Procedure:
-
Activation of this compound:
-
In a suitably sized reactor, dissolve this compound in anhydrous pyridine under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a slight molar excess of tosyl chloride dissolved in a minimal amount of anhydrous DCM.
-
Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, quench the reaction with cold water and extract the product with DCM.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated Biotin-PEG10-OTs.
-
-
Large-Scale Protein Conjugation:
-
Ensure the protein solution is at the target concentration and in the correct amine-free buffer at the desired pH (7.5-8.5).
-
Cool the protein solution to the desired reaction temperature (e.g., 4-8°C) in a temperature-controlled reactor with appropriate agitation.
-
Dissolve the activated Biotin-PEG10-OTs in a compatible, anhydrous solvent (e.g., DMSO or DMF).
-
Slowly add the activated biotin-PEG solution to the stirring protein solution to achieve the desired molar excess.
-
Allow the reaction to proceed for a predetermined time (e.g., 2-4 hours), with continuous gentle mixing.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them (e.g., by SDS-PAGE or HPLC).
-
-
Quenching the Reaction:
-
Once the desired degree of biotinylation is achieved, add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any remaining activated biotin-PEG.
-
Stir for an additional 30-60 minutes.
-
-
Purification:
-
Perform buffer exchange and concentration using a TFF system to remove the quenching agent and other small molecule impurities.
-
Further purify the biotinylated protein from unreacted protein and potential aggregates using an appropriately sized chromatography column (SEC or IEX).
-
Collect and pool the fractions containing the purified conjugate.
-
-
Analysis and Characterization:
-
Determine the protein concentration (e.g., by UV absorbance at 280 nm).
-
Determine the degree of biotinylation using an appropriate assay (e.g., HABA assay).
-
Assess the purity and aggregation state of the final product (e.g., by SDS-PAGE and size-exclusion chromatography).
-
Visualizations
Caption: Experimental workflow for large-scale this compound conjugation.
Caption: Troubleshooting flowchart for scaling up biotinylation reactions.
References
- 1. biomedres.us [biomedres.us]
- 2. Bioreactor Mixing: a Comparison of Computational Fluid Dynamics and Experimental Approaches in the Pursuit of Sustainable Bioprocessing for the Bioeconomy | Chemical Engineering Transactions [cetjournal.it]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of high viscosity in concentrated antibody solutions: Strategies for high concentration drug product development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and predictive formulation development for viscosity mitigation of high-concentration biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Guide: Preventing Aggregation of (+)-Biotin-PEG10-OH Labeled Biomolecules
Technical Support Center: Optimizing Reactions with (+)-Biotin-PEG10-OH
Welcome to the technical support center for (+)-Biotin-PEG10-OH reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It consists of a biotin group, a 10-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl (-OH) group.[1][2] Biotin has a very high affinity for avidin and streptavidin, making it an excellent tag for detection, purification, and immobilization of biomolecules.[3][4] The PEG spacer is hydrophilic, which can improve the solubility of the conjugate and reduce steric hindrance.[3] The terminal hydroxyl group is not reactive on its own but can be chemically activated to react with various functional groups on proteins, peptides, or other molecules. This makes it a versatile tool in drug delivery systems, diagnostics, and as a crosslinking reagent.
Q2: The product I have is this compound. Can I directly react the hydroxyl group with my protein?
A2: No, the terminal hydroxyl group of this compound has very low reactivity towards common functional groups on biomolecules like amines or thiols under typical physiological conditions. You must first "activate" the hydroxyl group by converting it into a more reactive functional group.
Q3: How can I activate the hydroxyl group of this compound?
A3: There are several methods to activate the hydroxyl group. A common approach is to convert it into an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines (e.g., lysine residues on a protein). This can be achieved by reacting the hydroxyl group with a carboxyl-containing molecule and then activating the resulting carboxyl group with EDC/NHS. Alternatively, the hydroxyl group can be converted to other reactive moieties like tosylates, maleimides, or aldehydes depending on the target functional group on your molecule of interest.
Q4: What is the optimal buffer pH for reacting an NHS-activated Biotin-PEG with primary amines?
A4: The optimal pH for reacting an NHS ester with primary amines is between 8.3 and 8.5. In this pH range, the primary amine groups are sufficiently deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester is minimized. At a lower pH, the amines are protonated and less reactive, and at a higher pH, the NHS ester will rapidly hydrolyze, reducing conjugation efficiency.
Q5: What is the optimal buffer pH for reacting a maleimide-activated Biotin-PEG with thiols?
A5: For maleimide reactions with sulfhydryl (thiol) groups, the recommended pH range is 6.5 to 7.5. Within this range, the reaction is highly specific for thiols. At a pH above 7.5, the maleimide group can start to react with primary amines, and the rate of maleimide hydrolysis also increases.
Q6: Which buffers should I use for my conjugation reaction?
A6: The choice of buffer is critical and depends on the reaction chemistry.
-
For NHS ester reactions: Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate buffer, adjusted to pH 8.3-8.5. Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for the NHS ester.
-
For maleimide reactions: Use buffers such as PBS, HEPES, or Tris at a pH of 7.0-7.5. It is crucial that the buffer is free of any thiol-containing compounds like dithiothreitol (DTT).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biotinylation | Suboptimal pH. | For NHS ester reactions, ensure the pH is between 8.3 and 8.5. For maleimide reactions, maintain a pH of 6.5-7.5. |
| Inactive biotinylation reagent. | The hydroxyl group of this compound must be activated before use. If using a pre-activated reagent (e.g., NHS ester), ensure it has been stored correctly to prevent hydrolysis. Prepare solutions of NHS esters immediately before use. | |
| Presence of competing nucleophiles in the buffer. | For NHS ester reactions, avoid buffers containing primary amines (e.g., Tris, glycine). For maleimide reactions, ensure the buffer is free of thiols. | |
| Oxidized thiols on the target molecule. | If targeting cysteine residues, ensure they are in their reduced (free thiol) form. Pre-treat your sample with a reducing agent like TCEP, which does not contain thiols and does not need to be removed before the maleimide reaction. | |
| Inconsistent biotinylation results between batches | Incomplete removal of excess biotinylation reagent. | Use a desalting column or dialysis to thoroughly remove any unreacted biotinylation reagent after the reaction. |
| Variability in reaction time. | For consistent results, keep the reaction time constant between batches. A typical reaction time for NHS esters is 1-4 hours at room temperature or overnight on ice. | |
| Precipitation of the protein during or after biotinylation | Over-biotinylation. | The addition of too many biotin-PEG groups can alter the protein's isoelectric point and solubility. Reduce the molar excess of the biotinylation reagent used in the reaction. |
| Use of organic solvent. | If the biotinylation reagent is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid denaturing the protein. |
Quantitative Data Summary
Table 1: Effect of pH on NHS Ester Reactions with Primary Amines
| pH | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Conjugation Efficiency |
| < 7.0 | Low (amines are protonated) | Low | Very Low |
| 7.0 - 8.0 | Moderate | Moderate | Sub-optimal |
| 8.3 - 8.5 | High (amines are deprotonated) | Moderate | Optimal |
| > 9.0 | High | Very High | Low (due to rapid hydrolysis) |
Table 2: Effect of pH on Maleimide Reactions with Thiols
| pH | Thiol Reactivity | Reaction Specificity | Maleimide Hydrolysis Rate | Overall Conjugation Efficiency |
| < 6.5 | Slower reaction rate | High for thiols | Low | Sub-optimal |
| 6.5 - 7.5 | Optimal | High for thiols (approx. 1000x faster than with amines at pH 7.0) | Low to Moderate | Optimal |
| > 7.5 | High | Decreased (competing reaction with amines) | Increases | Sub-optimal (due to side reactions and hydrolysis) |
Experimental Protocols
Protocol 1: Activation of this compound to Biotin-PEG10-NHS Ester
This protocol is a general guideline and may require optimization. It involves a two-step process: first converting the hydroxyl group to a carboxylic acid, and then activating the carboxylic acid to an NHS ester.
Step 1: Carboxylation of this compound
-
Dissolve this compound and a molar excess of succinic anhydride in a suitable anhydrous solvent (e.g., dioxane or DMF) containing a catalytic amount of a base like pyridine or DMAP.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, the product, Biotin-PEG10-acid, can be purified, for instance, by precipitation in cold diethyl ether.
Step 2: NHS Ester Activation of Biotin-PEG10-Acid
-
Dissolve the purified Biotin-PEG10-acid in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction mixture at room temperature for several hours.
-
The resulting Biotin-PEG10-NHS ester solution can often be used directly in the subsequent conjugation reaction, or the product can be purified.
Protocol 2: Biotinylation of a Protein with Biotin-PEG10-NHS Ester
-
Prepare the Protein: Dissolve the protein to be labeled in an amine-free buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer). The protein concentration should ideally be 1-10 mg/mL.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the Biotin-PEG10-NHS ester in a small amount of anhydrous DMSO or DMF.
-
Reaction: Add a 10-20 fold molar excess of the dissolved Biotin-PEG10-NHS ester to the protein solution. Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the Reaction: Stop the reaction by adding a quenching buffer containing a high concentration of primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Purification: Remove the excess, unreacted biotinylation reagent and byproducts by dialysis or using a desalting spin column.
Visualizations
Caption: Workflow for activating this compound and conjugating it to a protein.
Caption: Competing reaction pathways for Biotin-PEG-NHS ester in an aqueous buffer.
References
impact of temperature on (+)-Biotin-PEG10-OH reaction efficiency
This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing reactions involving (+)-Biotin-PEG10-OH and its activated derivatives, such as NHS esters.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for my biotinylation reaction with an activated (+)-Biotin-PEG10-NHS ester?
A2: The optimal temperature for biotinylation depends on the stability of your target molecule (e.g., protein) and the desired reaction kinetics. Generally, reactions are carried out at either room temperature (20-25°C) or at 4°C.
-
Room Temperature (20-25°C): This temperature promotes a faster reaction rate, typically requiring incubation times of 30-60 minutes. However, the competing hydrolysis of the NHS ester is also more rapid at this temperature, which can reduce conjugation efficiency.
-
4°C (on ice): Lowering the temperature to 4°C significantly slows down the rate of NHS ester hydrolysis, which can lead to a higher overall yield of the biotinylated product. This is particularly recommended for temperature-sensitive proteins to maintain their structural integrity and biological activity. The trade-off is a slower reaction rate, often requiring longer incubation times of 2 hours to overnight.
Q2: My biotinylation efficiency is low. What are the potential causes and solutions?
A2: Low biotinylation efficiency can be attributed to several factors:
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing the labeling efficiency. Solution: Ensure your reaction buffer is free of primary amines. Recommended buffers include phosphate-buffered saline (PBS) or borate buffer at a pH of 7.2-8.5.
-
Hydrolysis of the Biotin-PEG-NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. Solution: Always use anhydrous solvents like DMSO or DMF to prepare stock solutions of the biotinylation reagent immediately before use. Avoid preparing large stock solutions for long-term storage in aqueous buffers.
-
Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. The reaction is most efficient at a slightly alkaline pH of 8.3-8.5, where the primary amines are deprotonated and more nucleophilic. At lower pH values, the reaction rate is significantly reduced. Solution: Optimize the pH of your reaction buffer to be within the 7.2-8.5 range, with an ideal pH of 8.3-8.5.
-
Incorrect Molar Ratio: An insufficient molar excess of the biotinylation reagent will result in a low degree of labeling. Solution: The optimal molar excess of the Biotin-PEG-NHS ester to your target molecule typically ranges from 5 to 20-fold. This may require empirical optimization for your specific application.
Q3: How does temperature affect the stability of the this compound reagent itself?
A3: For long-term storage, solid this compound and its activated derivatives should be stored at -20°C in a desiccated environment. For short-term storage, 0-4°C is acceptable. It is crucial to allow the reagent to warm to room temperature before opening the vial to prevent moisture condensation, which can lead to hydrolysis of activated forms like NHS esters.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No Biotinylation | Presence of primary amines (e.g., Tris, glycine) in the reaction buffer. | Perform a buffer exchange of your sample into an amine-free buffer like PBS (pH 7.2-8.5). |
| Hydrolysis of the Biotin-PEG-NHS ester. | Prepare fresh stock solutions of the biotinylation reagent in anhydrous DMSO or DMF immediately before use. Ensure the solid reagent is stored properly under desiccated conditions. | |
| Incorrect pH of the reaction buffer. | Adjust the pH of the reaction buffer to the optimal range of 8.3-8.5. | |
| Insufficient molar excess of the biotinylation reagent. | Increase the molar ratio of the Biotin-PEG-NHS ester to the target molecule. A 10- to 20-fold molar excess is a good starting point. | |
| Protein Precipitation during Reaction | High degree of biotinylation leading to changes in protein solubility. | Decrease the molar excess of the biotinylation reagent. Alternatively, perform the reaction at a lower temperature (4°C) to slow down the reaction rate and potentially have better control over the degree of labeling. |
| Instability of the protein at the reaction temperature. | If the reaction is being performed at room temperature, switch to 4°C and increase the incubation time. | |
| Inconsistent Results | Inaccurate quantification of the biotinylation reagent or target molecule. | Ensure accurate concentration determination of both your target molecule and the biotinylation reagent. |
| Variable reaction times and temperatures. | Standardize incubation times and maintain a consistent temperature for all experiments. |
Quantitative Data on Temperature Impact
| Temperature | Amidation Yield (%) |
| Room Temperature | 88 |
| 37°C | 86.8 |
This data is derived from a study on porphyrin-NHS esters and is intended to be illustrative of the general trend of slightly higher yields at room temperature compared to 37°C for this specific reaction, likely due to a more favorable balance between the amidation and hydrolysis rates at the lower temperature.
Experimental Protocols
General Protocol for Protein Biotinylation with Biotin-PEG-NHS Ester
This protocol provides a general procedure. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
(+)-Biotin-PEG10-NHS ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.3-8.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., desalting column).
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Biotin-PEG-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the Biotin-PEG-NHS ester in anhydrous DMSO or DMF.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight with gentle mixing.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
Protocol for Determining the Degree of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.
Principle: HABA binds to avidin, producing a color with an absorbance maximum at 500 nm. Biotin has a higher affinity for avidin and will displace HABA, causing a decrease in absorbance at 500 nm. This change is proportional to the amount of biotin in the sample.
Procedure (Cuvette Format):
-
Pipette 900 µL of a commercially available HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ of HABA/Avidin).
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm until the reading is stable (A₅₀₀ of HABA/Avidin/Biotin Sample).
-
Calculate the moles of biotin per mole of protein using the change in absorbance and the Beer-Lambert law, following the instructions provided with your HABA assay kit.
Visualizations
Caption: General workflow for protein biotinylation using a Biotin-PEG-NHS ester.
Caption: Troubleshooting logic for low biotinylation efficiency.
troubleshooting guide for unexpected results with (+)-Biotin-PEG10-OH
Welcome to the technical support center for (+)-Biotin-PEG10-OH. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a biotinylation reagent that contains a biotin molecule, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl (-OH) group. The biotin moiety allows for strong and specific binding to avidin and streptavidin, making it a valuable tool for various bioconjugation applications.[1][2] The PEG spacer enhances water solubility, reduces steric hindrance, and can decrease the immunogenicity of the labeled molecule.[1][3]
Primary applications include:
-
Drug Delivery: Modifying drugs to improve their pharmacokinetic properties.[4]
-
Bioconjugation: Labeling proteins, peptides, and other biomolecules for detection, purification, or immobilization.
-
Diagnostic Tools: Developing sensitive assays based on the high-affinity biotin-avidin interaction.
-
Cell Surface Labeling: Specifically tagging proteins on the cell surface for studying cellular processes.
Q2: The terminal hydroxyl group of my this compound is not reacting with my molecule of interest. Why?
The terminal hydroxyl group (-OH) on the PEG linker is generally unreactive towards common functional groups like amines or carboxylates under standard physiological conditions. To form a covalent bond with your target molecule, the hydroxyl group must first be "activated" to a more reactive functional group.
Q3: How can I activate the terminal hydroxyl group of this compound?
Several chemical methods can be used to activate the terminal hydroxyl group. The choice of method will depend on the functional group you wish to target on your biomolecule. Common activation strategies include:
-
Tosylation: Converting the hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.
-
Conversion to an NHS Ester: Reacting the hydroxyl group with a carboxyl-containing linker followed by activation with N-hydroxysuccinimide (NHS) to create an amine-reactive NHS ester.
-
Conversion to a Maleimide: Introducing a maleimide group to create a thiol-reactive linker.
Each of these methods involves specific chemical reactions that require careful control of reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the activation and conjugation of this compound.
Issue 1: Low or No Activation of the Hydroxyl Group
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete reaction | Ensure you are using the correct stoichiometry of activating reagents. An excess of the activating agent is often required. Optimize reaction time and temperature as per established protocols for the chosen activation chemistry. |
| Moisture contamination | Activation reactions, especially those involving tosyl chloride or the formation of NHS esters, are often sensitive to moisture. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Degraded activating reagent | Use fresh, high-quality activating reagents. Store them under the recommended conditions to prevent degradation. |
Issue 2: Low Yield of Biotinylated Product After Conjugation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient conjugation reaction | Optimize the molar ratio of the activated Biotin-PEG linker to your target molecule. A 10- to 20-fold molar excess of the biotinylation reagent is a common starting point for protein labeling. Adjust the pH of the reaction buffer to be optimal for the specific conjugation chemistry (e.g., pH 7-9 for NHS esters reacting with primary amines). |
| Hydrolysis of the activated PEG-biotin | Activated linkers, particularly NHS esters, are susceptible to hydrolysis. Prepare solutions of the activated linker immediately before use and avoid storing them. |
| Presence of competing nucleophiles | Ensure your reaction buffer does not contain primary amines (e.g., Tris or glycine) if you are using an amine-reactive linker like an NHS ester, as these will compete with your target molecule. |
| Steric hindrance | The PEG10 linker is designed to reduce steric hindrance, but for very large or complex molecules, this may still be a factor. Consider optimizing the linker length if consistently low yields are observed. |
Issue 3: Unexpected Aggregation of the Biotinylated Product
Possible Causes & Solutions
| Cause | Recommended Solution |
| Hydrophobicity of the target molecule | While the PEG linker increases hydrophilicity, highly hydrophobic target molecules may still be prone to aggregation upon modification. Perform the conjugation reaction in a buffer that helps to maintain the solubility of your target molecule. |
| Inappropriate buffer conditions | Ensure the pH and ionic strength of your buffers during conjugation and purification are optimized to maintain the stability and solubility of your biotinylated product. |
| Excessive labeling | A high degree of biotinylation can sometimes lead to aggregation. Reduce the molar excess of the activated biotin-PEG linker in your conjugation reaction. |
Issue 4: Difficulty in Purifying the Biotinylated Product
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient removal of excess biotinylation reagent | Use size-exclusion chromatography (SEC), dialysis, or spin desalting columns to effectively separate the biotinylated product from unreacted biotin-PEG. |
| Non-specific binding to purification resin | When using streptavidin-based affinity purification, ensure proper blocking of the beads and use optimized binding and wash buffers to minimize non-specific interactions. |
| Harsh elution conditions | The biotin-streptavidin interaction is very strong, often requiring harsh denaturing conditions for elution. If your molecule is sensitive to these conditions, consider using monomeric avidin resins, which allow for elution under milder conditions with free biotin. |
Experimental Protocols
Protocol 1: General Workflow for Activation and Conjugation
This protocol outlines the general steps for activating the hydroxyl group of this compound and conjugating it to a protein.
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the amount of biotin incorporated into a protein.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (purified from excess free biotin)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm and record this value as A500 HABA/Avidin.
-
Add 100 µL of your biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm until the reading is stable. Record this value as A500 HABA/Avidin/Biotin Sample.
-
Calculate the moles of biotin per mole of protein using the appropriate formula, which takes into account the molar extinction coefficient of the HABA/Avidin complex.
Procedure (Microplate Format):
-
Add 180 µL of the HABA/Avidin solution to a microplate well.
-
Measure the absorbance at 500 nm and record this value.
-
Add 20 µL of your biotinylated protein sample to the well and mix.
-
Measure the absorbance at 500 nm until the reading is stable.
Protocol 3: Purification of Biotinylated Proteins using Streptavidin Magnetic Beads
This protocol provides a general procedure for the affinity purification of biotinylated proteins.
Procedure:
-
Prepare Beads: Resuspend the streptavidin magnetic beads in their storage buffer.
-
Equilibration: Wash the beads with a binding buffer to prepare them for protein capture.
-
Binding: Incubate your sample containing the biotinylated protein with the equilibrated beads to allow the biotin-streptavidin interaction to occur.
-
Washing: Perform several wash steps with a wash buffer to remove any unbound or non-specifically bound proteins.
-
Elution: Elute the captured biotinylated protein from the beads using an appropriate elution buffer (e.g., a low pH buffer, a buffer containing a high concentration of free biotin, or a denaturing buffer).
-
Analysis: Analyze the eluted fraction to confirm the presence and purity of your target protein.
Troubleshooting Logic Diagram
The following diagram illustrates a logical approach to troubleshooting common issues with this compound experiments.
References
- 1. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Activated PEGs for Amine PEGylation - JenKem [jenkemusa.com]
- 4. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (+)-Biotin-PEG10-OH and Biotin-PEG4-OH for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals: Choosing the Optimal Biotinylation Reagent
The covalent attachment of biotin to proteins is a cornerstone technique in life sciences, enabling a wide array of applications from affinity purification to sophisticated immunoassays. The choice of biotinylation reagent is critical and can significantly influence the outcome of an experiment. This guide provides a detailed comparison of two commonly utilized PEGylated biotin reagents: (+)-Biotin-PEG10-OH and Biotin-PEG4-OH. The primary difference between these molecules lies in the length of their polyethylene glycol (PEG) spacer arm, which dictates key properties such as solubility, steric hindrance, and flexibility.
Performance and Properties: A Head-to-Head Comparison
The selection between a shorter (PEG4) and a longer (PEG10) PEG linker depends on the specific requirements of the application. The longer PEG10 linker generally offers enhanced solubility and greater separation between the biotin molecule and the labeled protein, which can be advantageous in minimizing steric hindrance during binding to avidin or streptavidin.[1][] Conversely, for applications where close proximity is desired, a shorter PEG4 linker may be suitable.[1]
| Property | This compound | Biotin-PEG4-OH | Reference(s) |
| Molecular Weight | 683.85 g/mol | 419.54 g/mol | [3][4] |
| PEG Units | 10 | 4 | N/A |
| Solubility | High | Moderate to High | |
| Flexibility | High | Moderate | |
| Steric Hindrance Reduction | Excellent | Good | |
| Potential for Aggregation | Lower | Higher (relative to PEG10) |
Key Considerations for Protein Labeling
Solubility: The hydrophilic nature of the PEG linker enhances the water solubility of the biotinylation reagent and the resulting biotinylated protein. The longer PEG10 chain in this compound imparts superior solubility, which can be particularly beneficial when working with proteins that are prone to aggregation.
Steric Hindrance: The spacer arm physically separates the biotin moiety from the surface of the protein. A longer and more flexible spacer, such as the PEG10 linker, is more effective at overcoming steric hindrance that might otherwise prevent the biotin from accessing the binding pocket of streptavidin. This can lead to more efficient capture and detection in various assays. One study investigating the influence of spacer arm length on biotin-streptavidin binding demonstrated that longer linkers can lead to a better dose-response curve in competitive assays, suggesting reduced steric hindrance.
Flexibility: The PEG chain provides a flexible connection, allowing the biotin to orient itself optimally for binding to streptavidin. The increased number of repeating ethylene glycol units in the PEG10 linker offers greater conformational freedom compared to the PEG4 linker.
Experimental Protocols: A Generalized Approach for Protein Biotinylation
While the following protocol is a generalized guideline, it is crucial to optimize the reaction conditions, particularly the molar excess of the biotinylation reagent, for each specific protein. The user should first convert the Biotin-PEG-OH reagent to an amine-reactive NHS ester, or use a commercially available pre-activated NHS ester form for direct use.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound or Biotin-PEG4-OH (or their NHS ester derivatives)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Immediately before use, prepare a stock solution (e.g., 10-20 mg/mL) of the Biotin-PEG-NHS ester in anhydrous DMSO or DMF.
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and must be removed.
-
Biotinylation Reaction: Add a calculated molar excess (typically 10- to 20-fold) of the Biotin-PEG-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of biotin molecules per protein, using a suitable method such as the HABA assay.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams, generated using the DOT language, depict a typical protein biotinylation workflow and the concept of steric hindrance.
Conclusion
The choice between this compound and Biotin-PEG4-OH for protein labeling is a strategic one that should be guided by the specific demands of the experimental system. For applications requiring high solubility and minimal steric hindrance to ensure efficient biotin-streptavidin binding, the longer PEG10 linker is generally the superior choice. However, in instances where a shorter spacer is sufficient or desirable, the PEG4 linker provides a more compact modification. By carefully considering the properties of each reagent and optimizing the labeling protocol, researchers can achieve robust and reliable results in their protein labeling endeavors.
References
The Decisive Advantage: A Comparative Guide to 10-Unit PEG Spacers in Biotinylation Reagents
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of biotinylation reagent is a critical determinant of experimental success. This guide provides an in-depth comparison of biotinylation reagents featuring a 10-unit polyethylene glycol (PEG) spacer arm against other alternatives, supported by experimental data and detailed protocols.
At the heart of numerous assays and purification systems lies the robust and highly specific interaction between biotin and streptavidin. However, the efficiency of this interaction can be significantly hampered by steric hindrance, particularly when biotin is attached to large biomolecules. The introduction of a spacer arm between the biotin moiety and the reactive group of the biotinylation reagent is a widely adopted strategy to mitigate this issue. Among the various types of spacers, polyethylene glycol (PEG) has emerged as a superior choice due to its unique physicochemical properties. This guide will specifically explore the advantages conferred by a 10-unit PEG spacer (PEG10) and provide a comparative analysis against non-PEGylated reagents and those with different PEG chain lengths.
Key Advantages of a PEG10 Spacer
The incorporation of a PEG10 spacer into biotinylation reagents offers several distinct advantages that enhance the performance of biotinylated molecules in a variety of applications.[1][2]
-
Enhanced Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain imparts greater water solubility to the biotinylation reagent and, consequently, to the labeled protein or molecule.[3] This is particularly beneficial for preventing the aggregation of biotinylated proteins, which can be a significant issue with more hydrophobic reagents.[3]
-
Reduced Steric Hindrance: The extended and flexible nature of the PEG10 spacer arm effectively distances the biotin moiety from the surface of the conjugated molecule.[1] This increased separation minimizes steric hindrance, allowing for more efficient binding of the biotin to the deep biotin-binding pockets of streptavidin or avidin.
-
Improved Bioavailability and Reduced Immunogenicity: For in vivo applications, PEGylation is a well-established method to increase the bioavailability and circulation half-life of therapeutic molecules. The PEG chain can shield the conjugated molecule from enzymatic degradation and reduce its immunogenicity.
-
Minimized Non-specific Interactions: The neutral and hydrophilic properties of the PEG spacer can help to reduce non-specific binding of the biotinylated molecule to other surfaces or proteins, leading to lower background signals in assays.
Comparative Analysis of Biotinylation Reagents
The selection of an appropriate biotinylation reagent often involves a trade-off between spacer arm length, hydrophilicity, and the specific requirements of the application. The following table summarizes the key properties of a Biotin-PEG10-NHS ester compared to a non-PEGylated alternative and one with a shorter PEG spacer.
| Feature | Biotin-NHS | Biotin-PEG4-NHS | Biotin-PEG10-NHS |
| Spacer Arm Length | ~13.5 Å | ~29.0 Å | ~52.5 Å |
| Molecular Weight | 341.38 g/mol | 588.67 g/mol | 853.0 g/mol |
| Hydrophilicity | Low | Moderate | High |
| Steric Hindrance | High Potential | Reduced | Significantly Reduced |
| Solubility in Aqueous Buffers | Low (requires organic solvent) | Moderate | High |
Data sourced from product technical guides. The spacer arm length for Biotin-PEG10-NHS ester is an approximation based on the known lengths of other PEG spacers.
Experimental Protocols
To provide a practical context for the use of these reagents, detailed protocols for common applications are provided below.
Protein Biotinylation using Biotin-PEG10-NHS Ester
This protocol outlines a general procedure for the biotinylation of a protein using an amine-reactive Biotin-PEG10-NHS ester.
Materials:
-
Biotin-PEG10-NHS ester
-
Protein to be labeled (in an amine-free buffer like PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing Tris or glycine will compete with the biotinylation reaction.
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEG10-NHS ester in DMF or DMSO to a concentration of 10 mM.
-
Biotinylation Reaction:
-
Calculate the required volume of the Biotin-PEG10-NHS ester solution. A 10- to 20-fold molar excess of the reagent to the protein is a common starting point. The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the biotinylation reagent to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any excess NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent and by-products using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Storage: Store the biotinylated protein under conditions optimal for the unlabeled protein.
Affinity Pull-Down Assay using a Biotinylated Bait Protein
This protocol describes the use of a biotinylated "bait" protein to isolate its interacting "prey" proteins from a cell lysate.
Materials:
-
Biotinylated bait protein
-
Cell lysate containing putative prey proteins
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 100 mM glycine, pH 2.5-3.0, or a solution of 2-50 mM free biotin)
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads.
-
Transfer the desired amount of bead slurry to a new tube.
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads three times with the Binding/Wash Buffer.
-
-
Binding of Bait and Prey:
-
Add the biotinylated bait protein to the cell lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
-
-
Capture of Protein Complexes:
-
Add the pre-washed streptavidin beads to the bait-prey mixture.
-
Incubate for an additional 1-3 hours at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on the magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add the elution buffer to the beads and incubate to release the bait-prey complexes.
-
-
Analysis: The eluted proteins can be further analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizing the Advantage: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Comparison of Biotinylation Reagent Structures.
Caption: Reduction of Steric Hindrance with a PEG10 Spacer.
Caption: Experimental Workflow for Protein Biotinylation.
Conclusion
The selection of a biotinylation reagent with a 10-unit PEG spacer represents a strategic choice for researchers seeking to optimize their experimental outcomes. The enhanced hydrophilicity, significant reduction in steric hindrance, and potential for improved in vivo performance make Biotin-PEG10 reagents a versatile and powerful tool. While the optimal spacer length can be application-dependent, the balanced properties of a PEG10 spacer provide a robust solution for a wide range of applications, from ELISAs and pull-down assays to in vivo imaging and drug delivery. By understanding the comparative advantages and following detailed experimental protocols, researchers can harness the full potential of the biotin-streptavidin interaction for their scientific discoveries.
References
- 1. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantitative study of steric hindrance - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
Validating (+)-Biotin-PEG10-OH Conjugation: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, precise validation of bioconjugation is paramount. This guide provides a comparative framework for the validation of (+)-Biotin-PEG10-OH conjugation using mass spectrometry, offering a side-by-side look at alternative biotinylation reagents and detailed experimental protocols to ensure accurate and reliable results.
The covalent attachment of biotin to molecules, a process known as biotinylation, is a cornerstone technique in various life science applications, including affinity purification, immunoassays, and drug delivery. The incorporation of a polyethylene glycol (PEG) linker, as seen in this compound, offers the advantages of increased water solubility and reduced steric hindrance. Mass spectrometry stands as a definitive analytical method to confirm the successful conjugation and to characterize the resulting molecule.
Performance Comparison of Biotinylation Reagents
The choice of biotinylation reagent can significantly impact the outcome of a conjugation reaction. This section compares this compound with other commonly used biotin-PEG linkers of varying lengths. The key differentiating factor is the molecular weight, which is directly observable in mass spectrometry.
| Compound | Molecular Formula | Theoretical Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| (+)-Biotin-PEG3-OH | C16H29N3O5S | 375.48[1] | 376.18 |
| Biotin-PEG6-OH | C22H41N3O8S | 507.64[2] | 508.27 |
| This compound | C30H57N3O12S | 683.85 | 684.38 |
| NHS-Biotin | C14H19N3O4S | 341.38 | 342.11 (after hydrolysis of NHS ester) |
Note: The expected [M+H]⁺ value represents the protonated molecule, which is commonly observed in positive ion mode mass spectrometry.
Experimental Protocols for Mass Spectrometry Validation
Accurate validation of biotin conjugation requires meticulous sample preparation and appropriate mass spectrometry techniques. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are powerful tools for this purpose.
Protocol 1: LC-MS/MS Analysis
This method is ideal for analyzing the purity of the biotinylation reagent and for identifying the precise site of conjugation on a target molecule.
1. Sample Preparation:
- Dissolve the this compound reagent or the conjugated sample in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a final concentration of 1 mg/mL.
- For conjugated proteins or peptides, perform a standard in-solution or in-gel tryptic digest to generate smaller peptides for analysis.
2. LC Separation:
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 15-30 minutes.
- Flow Rate: 0.2-0.4 mL/min.
3. MS/MS Detection:
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Mass Analyzer: Orbitrap or Quadrupole-Time of Flight (Q-TOF).
- Scan Range: m/z 150-2000.
- Data Acquisition: Data-dependent acquisition (DDA) to trigger fragmentation of the most abundant ions.
- Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
4. Data Analysis:
- Search the acquired data against a database containing the sequence of the target molecule, specifying the mass of the biotin-PEG10 modification as a variable modification.
- Look for characteristic fragment ions of the biotin moiety, such as those at m/z 227.085 (dehydrobiotin), m/z 310.158 (immonium ion of biotinylated lysine minus ammonia), and m/z 327.185 (immonium ion of biotinylated lysine).
Protocol 2: MALDI-TOF Analysis
This technique is well-suited for the rapid analysis of the intact biotinylation reagent and for determining the degree of labeling on a larger biomolecule.
1. Sample Preparation:
- Matrix Selection: For molecules in the size range of this compound, α-cyano-4-hydroxycinnamic acid (CHCA) is a suitable matrix. For larger conjugated proteins, sinapinic acid (SA) is recommended.
- Prepare a saturated solution of the chosen matrix in 50% acetonitrile, 0.1% trifluoroacetic acid (TFA).
- Mix the sample solution (1 mg/mL) with the matrix solution in a 1:1 ratio.
2. Target Spotting:
- Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.
- Allow the spot to air dry completely (the "dried droplet" method).
3. MS Analysis:
- Instrument: MALDI-TOF mass spectrometer.
- Mode: Reflectron or linear mode, depending on the mass range and desired resolution. Positive ion mode.
- Laser: Nitrogen laser (337 nm). Adjust the laser intensity to obtain optimal signal-to-noise ratio without causing excessive fragmentation.
4. Data Analysis:
- Determine the m/z of the parent ion, which should correspond to the expected [M+H]⁺, [M+Na]⁺, or [M+K]⁺ adducts of the biotinylated molecule.
- For conjugated proteins, the mass shift observed will indicate the number of biotin-PEG10 units attached.
Visualization of Experimental and Logical Workflows
To further clarify the processes involved in validating this compound conjugation, the following diagrams illustrate the experimental workflow and the logical steps of the validation process.
Caption: Experimental workflow for MS validation.
Caption: Logical flow of the validation process.
By following these protocols and utilizing the comparative data, researchers can confidently validate the conjugation of this compound, ensuring the quality and reliability of their biotinylated molecules for downstream applications.
References
A Head-to-Head Comparison of Biotinylation Linkers: (+)-Biotin-PEG10-OH Derivatives vs. Maleimide-Activated Biotin
For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation linker is a critical step in the development of assays, diagnostics, and therapeutics. The choice of linker chemistry dictates the specificity, stability, and overall performance of the resulting bioconjugate. This guide provides an objective comparison between two common classes of biotinylation reagents: those derived from (+)-Biotin-PEG10-OH, typically activated with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, and maleimide-activated biotin linkers, which target thiol groups.
This comparison will delve into the chemical properties, reaction mechanisms, stability of the resulting conjugates, and provide detailed experimental protocols to guide your selection process.
Introduction to Biotinylation Chemistries
Biotinylation is the process of covalently attaching biotin to a molecule, such as a protein, antibody, or nucleic acid. The remarkable affinity of biotin for streptavidin and avidin is then exploited for a wide range of applications, including purification, detection, and immobilization. The linker connecting biotin to the target molecule plays a crucial role, influencing not only the efficiency of the conjugation reaction but also the accessibility of the biotin moiety for binding to streptavidin.
Polyethylene glycol (PEG) spacers, such as the 10-unit PEG chain in this compound, are frequently incorporated into biotinylation reagents.[1] These hydrophilic spacers enhance the water solubility of the reagent and the final conjugate, reduce aggregation, and minimize steric hindrance, thereby improving the binding of biotin to streptavidin.[1]
The key difference between the linkers discussed here lies in their reactive moieties, which determine their target on the biomolecule.
-
NHS-activated Biotin-PEG Linkers: These reagents target primary amines (-NH2), which are abundantly found on the side chains of lysine residues and at the N-terminus of proteins.[2]
-
Maleimide-activated Biotin Linkers: These linkers are highly specific for sulfhydryl or thiol groups (-SH), primarily found on the side chains of cysteine residues.[3]
Chemical and Physical Properties
The choice of linker is often guided by the available functional groups on the target biomolecule and the desired properties of the final conjugate.
| Property | This compound (as NHS Ester) | Maleimide-Activated Biotin-PEG Linker |
| Target Functional Group | Primary amines (-NH2) on lysines and N-terminus | Sulfhydryl/Thiol groups (-SH) on cysteines |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | Maleimide |
| Resulting Covalent Bond | Stable Amide Bond | Thioether Bond |
| Reaction pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Specificity | Lower (targets multiple lysines) | Higher (targets less abundant cysteines) |
| Solubility | Generally soluble in aqueous buffers and organic solvents like DMSO and DMF.[4] | Generally soluble in aqueous buffers and organic solvents like DMSO and DMF. |
Mechanism of Action
The reaction mechanisms for NHS-ester and maleimide-activated linkers are distinct, influencing reaction conditions and specificity.
NHS-Ester Reaction with Primary Amines
The NHS ester of a Biotin-PEG linker reacts with a primary amine on a protein through a nucleophilic acyl substitution. The amine group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is efficient at a slightly alkaline pH.
Maleimide Reaction with Thiols
The maleimide group reacts with a sulfhydryl group via a Michael addition reaction. The thiolate anion acts as a nucleophile, attacking one of the double-bonded carbons of the maleimide ring. This results in the formation of a stable thioether bond. This reaction is highly specific for thiols within a narrow pH range.
Performance Comparison: Stability and Specificity
The stability of the resulting bioconjugate is a critical parameter, especially for in vivo applications.
| Feature | Biotin-PEG-NHS Ester Conjugate | Biotin-PEG-Maleimide Conjugate |
| Bond Stability | The resulting amide bond is highly stable under a wide range of pH and temperature conditions. | The thioether bond is generally stable, but can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione. This can lead to the transfer of the biotin-PEG-maleimide to other molecules. |
| Specificity | Lower specificity due to the high abundance of lysine residues on the surface of most proteins. This can lead to a heterogeneous population of labeled proteins. | High specificity for cysteine residues, which are less abundant than lysines. This allows for more site-specific labeling, especially when engineered cysteines are introduced. |
| Control over Labeling | The degree of labeling can be controlled by adjusting the molar ratio of the NHS-ester reagent to the protein. | The degree of labeling is often determined by the number of available free thiols on the protein. |
Experimental Protocols
Below are detailed protocols for the biotinylation of an antibody, a common application for these reagents.
Protocol 1: Biotinylation of an Antibody with Biotin-PEG-NHS Ester
This protocol describes the labeling of primary amines on an antibody.
Materials:
-
Antibody (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)
-
Biotin-PEG-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer such as PBS at a pH of 7.2-8.0. Buffers containing primary amines like Tris will compete with the antibody for reaction with the NHS ester.
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS Ester in DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG-NHS Ester to the antibody solution. The optimal molar ratio may need to be determined empirically. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, non-reacted biotin reagent and quenching buffer using a desalting column or by dialysis against PBS.
Protocol 2: Biotinylation of a Reduced Antibody with Biotin-PEG-Maleimide
This protocol is for labeling the thiol groups of a reduced antibody.
Materials:
-
Antibody (1-10 mg/mL in a suitable buffer)
-
Reducing agent (e.g., TCEP or DTT)
-
Biotin-PEG-Maleimide
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
(Optional) Quenching solution (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting column or dialysis cassette
Procedure:
-
Antibody Reduction: Reduce the disulfide bonds of the antibody by incubating with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
-
Remove Reducing Agent: Immediately remove the reducing agent using a desalting column, exchanging the antibody into the reaction buffer (pH 6.5-7.5). This step is crucial as the reducing agent will compete with the antibody's thiols for the maleimide.
-
Reagent Preparation: Dissolve the Biotin-PEG-Maleimide in DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG-Maleimide to the reduced antibody solution. Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): To quench any unreacted maleimide groups, a free thiol such as L-cysteine or 2-mercaptoethanol can be added to a final concentration of 1-10 mM.
-
Purification: Purify the biotinylated antibody from excess biotin reagent and other small molecules by using a desalting column or dialysis.
Conclusion
The choice between an NHS-activated and a maleimide-activated biotin-PEG linker depends heavily on the specific application and the nature of the biomolecule to be labeled.
-
For general protein labeling where high specificity is not a primary concern, and a stable conjugate is desired, Biotin-PEG-NHS esters are a robust and straightforward choice. They are ideal for proteins with abundant and accessible lysine residues.
-
When site-specific biotinylation is required, and the protein contains or can be engineered to contain free cysteine residues, maleimide-activated biotin linkers are the superior option. This approach provides greater control over the location of the biotin label, leading to a more homogeneous product. However, researchers should be mindful of the potential for the retro-Michael reaction, which could affect the long-term stability of the conjugate in certain biological environments.
By carefully considering the factors outlined in this guide, researchers can select the optimal biotinylation strategy to ensure the success of their experiments and the reliability of their results.
References
- 1. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
- 2. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 3. EZ-Link Maleimide-PEG2-Biotin, No-Weigh Format | LabX.com [labx.com]
- 4. creativepegworks.com [creativepegworks.com]
A Researcher's Guide to Quantifying Biotinylation with (+)-Biotin-PEG10-OH and Its Alternatives
In the realm of bioconjugation and molecular labeling, the precise quantification of biotin incorporation is paramount for ensuring the consistency and efficacy of downstream applications. This guide provides a comprehensive comparison of methods for quantifying the degree of biotinylation, with a focus on molecules labeled using (+)-Biotin-PEG10-OH. Researchers, scientists, and drug development professionals can leverage this information to select the most appropriate quantification strategy for their experimental needs.
This compound is a biotinylation reagent that incorporates a hydrophilic 10-unit polyethylene glycol (PEG) spacer arm. This spacer arm enhances the accessibility of the biotin moiety, minimizing steric hindrance and improving its interaction with avidin or streptavidin. The terminal hydroxyl group (-OH) can be further functionalized for conjugation to various molecules. Once the biotin tag is introduced, its quantification is a critical step. This guide will compare three primary methods for this purpose: the colorimetric HABA assay, fluorescent-based assays, and mass spectrometry.
Comparative Analysis of Biotin Quantification Methods
The choice of a biotin quantification method depends on several factors, including the required sensitivity, sample throughput, cost, and the level of detail needed.[1] The following table summarizes the key performance characteristics of the most common techniques.
| Feature | HABA Assay | Fluorescent Assays | Mass Spectrometry |
| Principle | Colorimetric; displacement of HABA from avidin by biotin.[2][3] | Fluorometric; displacement of a quencher from fluorescently labeled avidin by biotin, or use of a fluorogenic biotin sensor.[4][5] | Direct detection of mass shift upon biotinylation. |
| Sensitivity | Lower (micromolar range). | High (picomolar to nanomolar range). | Very high; can detect site-specific biotinylation. |
| Sample Requirement | High (micrograms of protein). | Low (nanograms to micrograms of protein). | Low (nanograms to micrograms of protein). |
| Throughput | Moderate; suitable for 96-well plates. | High; suitable for microplate formats. | Low to moderate; depends on instrumentation. |
| Cost | Low. | Moderate. | High. |
| Equipment | Spectrophotometer or plate reader. | Fluorescence plate reader or fluorometer. | Mass spectrometer. |
| Interferences | Compounds absorbing at 500 nm. | Fluorescent compounds, quenchers, albumin. | Complex sample matrices, glycosylations. |
| Advantages | Simple, inexpensive, and widely used. | High sensitivity, wide dynamic range. | Provides precise mass information and site of modification. |
| Disadvantages | Low sensitivity, requires larger sample amounts. | Can be affected by interfering substances, higher cost than HABA. | Expensive equipment, requires specialized expertise, lower throughput. |
Experimental Workflows and Signaling Pathways
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the biotinylation reaction and the workflows for the HABA and fluorescent quantification assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Biotinylation - Wikipedia [en.wikipedia.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. A fluorometric method for determining the degree of biotinylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorometric assay for quantitation of biotin covalently attached to proteins and nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (+)-Biotin-PEG10-OH Labeled Molecules in Cross-Reactivity Studies
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of labeled molecules is paramount for assay development, drug delivery, and diagnostic applications. This guide provides a comparative analysis of (+)-Biotin-PEG10-OH, a commonly used biotinylation reagent, focusing on its binding characteristics with various biotin-binding proteins and its potential cross-reactivity with anti-PEG antibodies.
Executive Summary
This compound offers a balance of strong biotin-mediated binding and reduced steric hindrance due to its polyethylene glycol (PEG) spacer. However, the PEG linker can influence its binding kinetics to streptavidin and its variants and may introduce cross-reactivity with anti-PEG antibodies. This guide presents a quantitative comparison, detailed experimental protocols, and visual workflows to aid in the selection and application of biotinylated molecules.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and cross-reactivity profiles of various biotinylated molecules. It is important to note that the presence and length of the PEG spacer can significantly impact these interactions. Longer PEG chains tend to decrease the binding affinity to avidin and streptavidin due to steric effects.
Table 1: Comparative Binding Affinity of Biotinylated Molecules to Biotin-Binding Proteins
| Biotinylated Molecule | Target Protein | Dissociation Constant (Kd) | On-Rate (ka) (M⁻¹s⁻¹) | Off-Rate (kd) (s⁻¹) |
| (+)-Biotin | Streptavidin | ~10⁻¹⁴ M[1][2] | ~1.3 x 10⁷ | ~2.4 x 10⁻⁶[3] |
| Avidin | ~10⁻¹⁵ M[4] | Slower than Streptavidin | ~7.5 x 10⁻⁸[3] | |
| NeutrAvidin | ~10⁻¹⁵ M | Similar to Streptavidin | Similar to Streptavidin | |
| Traptavidin | Not explicitly found | ~1.0 x 10⁷ | ~4.2 x 10⁻⁶ | |
| This compound | Streptavidin | Expected to be slightly higher than Biotin | Likely similar to Biotin | Likely similar to Biotin |
| Avidin | ~10⁻⁸ M (for PEG-5000) | Not explicitly found | Not explicitly found | |
| NeutrAvidin | Expected to be similar to Streptavidin | Not explicitly found | Not explicitly found | |
| Traptavidin | Not explicitly found | Not explicitly found | Not explicitly found | |
| Other Biotin-PEG Conjugates (e.g., PEG4, PEG12) | Streptavidin | Generally, Kd increases with PEG length | Not explicitly found | Not explicitly found |
Note: Data for this compound is largely inferred from studies on other PEGylated biotin molecules. The binding affinity of biotinylated conjugates is generally lower than that of free biotin. Avidin demonstrates a higher affinity for free biotin, while streptavidin is often preferred for biotinylated conjugates due to lower non-specific binding.
Table 2: Cross-Reactivity of Biotinylated Molecules with Anti-PEG Antibodies
| Biotinylated Molecule | Antibody Type | Cross-Reactivity Potential | Comments |
| (+)-Biotin | Anti-PEG IgG/IgM | None | Lacks the PEG epitope. |
| This compound | Anti-PEG IgG/IgM | High | The PEG10 linker is a primary epitope for anti-PEG antibodies. Cross-reactivity is expected with pre-existing and induced anti-PEG antibodies. |
| Other Biotin-PEG Conjugates (e.g., PEG4, PEG12) | Anti-PEG IgG/IgM | High | The entire PEG chain is recognized by anti-PEG antibodies. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for in-house evaluation and comparison of biotinylated molecules.
1. Competitive ELISA for Determining Binding Affinity
This protocol is designed to determine the relative binding affinity of a biotinylated molecule (e.g., this compound) by its ability to compete with a labeled biotin probe for binding to an immobilized biotin-binding protein.
-
Materials:
-
High-binding 96-well microplate
-
Biotin-binding protein (e.g., Streptavidin, Avidin)
-
Biotinylated molecule of interest (e.g., this compound)
-
Unlabeled biotin (for standard curve)
-
Biotinylated horseradish peroxidase (HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
-
-
Procedure:
-
Coating: Coat the wells of a 96-well plate with the biotin-binding protein (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Competition: Prepare serial dilutions of the biotinylated molecule of interest and unlabeled biotin. Add these solutions to the wells, followed by a constant concentration of biotin-HRP. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Detection: Add TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding Stop Solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve using the unlabeled biotin. Determine the concentration of the biotinylated molecule of interest that inhibits 50% of the biotin-HRP binding (IC50). A lower IC50 value indicates a higher binding affinity.
-
2. Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR allows for the real-time, label-free analysis of binding kinetics, providing on-rate (ka), off-rate (kd), and dissociation constant (Kd) values.
-
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Biotin-binding protein (e.g., Streptavidin) for immobilization
-
Biotinylated molecule of interest (e.g., this compound) as the analyte
-
Immobilization buffers (e.g., EDC/NHS)
-
Running Buffer (e.g., HBS-EP)
-
Regeneration solution (e.g., glycine-HCl)
-
-
Procedure:
-
Immobilization: Immobilize the biotin-binding protein onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of the biotinylated molecule over the sensor surface and monitor the binding response.
-
Dissociation: Flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and Kd).
-
3. Anti-PEG Antibody Cross-Reactivity ELISA
This protocol is designed to assess the cross-reactivity of a biotinylated PEG molecule with anti-PEG antibodies.
-
Materials:
-
High-binding 96-well microplate
-
This compound or other PEGylated molecule for coating
-
Serum or plasma samples containing anti-PEG antibodies (IgG and/or IgM)
-
Anti-human IgG-HRP and anti-human IgM-HRP conjugates
-
Wash Buffer, Blocking Buffer, TMB Substrate, Stop Solution
-
Plate reader
-
-
Procedure:
-
Coating: Coat the wells with the PEGylated molecule (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Washing and Blocking: Follow steps 2-4 from the competitive ELISA protocol.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Detection Antibody: Add the appropriate anti-human IgG-HRP or IgM-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing, Detection, and Measurement: Follow steps 6-9 from the competitive ELISA protocol.
-
Data Analysis: A significant signal indicates the presence of anti-PEG antibodies that cross-react with the coated PEGylated molecule. The signal intensity can be used for semi-quantitative comparison.
-
Mandatory Visualization
Diagram 1: Competitive ELISA Workflow for Binding Affinity
Caption: Workflow for the competitive ELISA to determine binding affinity.
Diagram 2: SPR Experimental Workflow
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Diagram 3: Anti-PEG Antibody Cross-Reactivity Logical Flow
Caption: Logical flow for assessing anti-PEG antibody cross-reactivity.
References
The Impact of Biotin-PEG Linker Length on Immunoassay Performance: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing biotin-streptavidin systems in immunoassays, the choice of linker connecting biotin to a detection molecule is a critical parameter that can significantly influence assay performance. This guide provides an objective comparison of the performance of different length biotin-polyethylene glycol (PEG) linkers, supported by experimental insights and detailed methodologies.
The exceptional affinity between biotin and streptavidin is a cornerstone of many sensitive immunoassays, such as the enzyme-linked immunosorbent assay (ELISA). However, the large size of streptavidin conjugates, often coupled with enzymes like horseradish peroxidase (HRP), can create steric hindrance, impeding the binding of streptavidin to biotinylated molecules. The introduction of a flexible PEG spacer between biotin and the molecule of interest is a common strategy to mitigate this issue. The length of this PEG linker is a crucial variable that can dictate the efficiency of the biotin-streptavidin interaction and, consequently, the overall sensitivity and signal output of the immunoassay.
The Critical Role of Spacer Length in Overcoming Steric Hindrance
In a typical sandwich ELISA, a biotinylated detection antibody is used to bind to the captured analyte. Subsequently, an enzyme-conjugated streptavidin is introduced, which binds to the biotin, leading to signal generation. The bulky nature of the streptavidin-enzyme conjugate can physically obstruct its access to the biotin moiety, especially when the biotin is attached directly or via a short linker to a large antibody molecule.
A study investigating the influence of the spacer arm length of the biotinylation reagent on a biotin assay revealed that a good dose-response curve was achieved as the "bridge length," or spacer arm, increased. This finding suggests that longer spacers are more effective at overcoming the steric hindrance exerted by the large streptavidin-enzyme complex, allowing for more efficient binding to the immobilized biotin.[1] When the spacer is short, the number of streptavidin-HRP complexes that can bind to the biotinylated detection antibodies may be reduced, leading to a weaker signal.
Longer PEG linkers provide greater flexibility and extend the biotin moiety further from the surface of the detection antibody, making it more accessible to the binding pockets of streptavidin. This enhanced accessibility can lead to a higher signal-to-noise ratio and improved assay sensitivity.
Performance Comparison of Biotin-PEG Linkers
Based on the principle of mitigating steric hindrance, a hypothetical performance comparison can be summarized as follows:
| Biotin-PEG Linker Length | Expected Relative Signal Intensity | Expected Assay Sensitivity | Rationale |
| No Linker | Low | Low | Significant steric hindrance from the streptavidin-HRP conjugate is expected to impede binding to the biotinylated antibody. |
| Short PEG Linker (e.g., PEG2, PEG4) | Moderate | Moderate | Provides some spacing to reduce steric hindrance, leading to improved signal compared to no linker. |
| Medium PEG Linker (e.g., PEG8, PEG12) | High | High | Offers a good balance of flexibility and length to effectively present the biotin moiety for streptavidin binding, minimizing steric hindrance. |
| Long PEG Linker (e.g., >PEG12) | High to Moderate | High to Moderate | While effectively overcoming steric hindrance, very long linkers might introduce other factors like increased hydrophobicity or potential for non-specific interactions, which could affect the signal-to-noise ratio. |
Experimental Workflow and Protocols
To empirically determine the optimal biotin-PEG linker length for a specific immunoassay, a systematic comparison should be performed. The following section provides a detailed experimental protocol for a sandwich ELISA designed to compare the performance of different length biotin-PEG linkers.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing different length biotin-PEG linkers in a sandwich ELISA.
Detailed Experimental Protocol: Sandwich ELISA
This protocol outlines the steps to compare the performance of detection antibodies biotinylated with different length PEG linkers (e.g., NHS-PEG2-Biotin, NHS-PEG4-Biotin, NHS-PEG8-Biotin, and NHS-PEG12-Biotin).
Materials:
-
96-well ELISA plates
-
Capture antibody specific for the antigen of interest
-
Antigen standard
-
Detection antibody specific for the antigen of interest, biotinylated with different length PEG linkers
-
Streptavidin-HRP conjugate
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the antigen standard in Blocking Buffer.
-
Add 100 µL of the antigen standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the biotinylated detection antibodies (each with a different PEG linker length) to an optimal concentration (e.g., 0.1-1 µg/mL) in Blocking Buffer.
-
Add 100 µL of each diluted detection antibody to a separate set of wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer (typically at a 1:5,000 to 1:20,000 dilution, but should be optimized).
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Data Analysis
For each biotin-PEG linker length, generate a standard curve by plotting the absorbance values against the known concentrations of the antigen standards. Compare the following performance metrics:
-
Signal-to-Noise (S/N) Ratio: Calculate the ratio of the signal from a high concentration standard to the signal from the blank (zero antigen). A higher S/N ratio indicates better assay performance.
-
Limit of Detection (LOD): Determine the lowest concentration of antigen that can be reliably distinguished from the blank.
-
Dynamic Range: The range of antigen concentrations over which the assay is linear and quantitative.
Signaling Pathway and Logical Relationships
The underlying principle of the performance difference is based on the accessibility of the biotin to streptavidin. This can be represented in a simple logical diagram.
Caption: Logical relationship between PEG linker length, steric hindrance, and immunoassay signal.
References
Evaluating Post-Conjugation Protein Function: A Comparative Guide to (+)-Biotin-PEG10-OH
For researchers, scientists, and drug development professionals, the selection of a biotinylation reagent is a critical step that can significantly impact the functional integrity of the target protein. While biotinylation is an invaluable technique for protein detection, purification, and immobilization, the conjugation process itself can sometimes lead to a loss of function due to steric hindrance or aggregation. This guide provides an objective comparison of (+)-Biotin-PEG10-OH with a traditional, non-PEGylated biotinylation reagent, highlighting the impact on protein function post-conjugation, supported by experimental methodologies.
The Critical Role of the Spacer Arm in Preserving Protein Function
This compound is a biotinylation reagent that incorporates a hydrophilic 10-unit polyethylene glycol (PEG) spacer arm. This flexible spacer is designed to extend the biotin moiety away from the surface of the protein, thereby minimizing potential interference with its native conformation and active sites. In contrast, traditional biotinylation reagents lacking a significant spacer arm can lead to the biotin molecule being held in close proximity to the protein surface, which may obstruct binding sites or induce aggregation.
The PEG linker in this compound offers several advantages:
-
Reduced Steric Hindrance: The long, flexible PEG chain allows for greater accessibility of the biotin tag to avidin or streptavidin, improving the efficiency of downstream applications without compromising the protein's interactive domains.
-
Increased Hydrophilicity: The hydrophilic nature of the PEG spacer enhances the water solubility of the biotinylated protein, which can help prevent aggregation, a common issue with hydrophobic biotinylation reagents.[1][2]
-
Improved Stability: By mitigating aggregation, PEGylation can contribute to the overall stability of the conjugated protein in solution.[]
Performance Comparison: this compound vs. Non-PEGylated NHS-Biotin
To illustrate the functional impact of the PEG spacer, this section presents a comparative analysis of proteins biotinylated with an NHS-activated ester of this compound versus a standard NHS-Biotin. The following tables summarize expected quantitative data from key functional assays.
Table 1: Impact on Enzymatic Activity
This table compares the retained enzymatic activity of Horseradish Peroxidase (HRP) after biotinylation.
| Feature | HRP conjugated with (+)-Biotin-PEG10-NHS Ester | HRP conjugated with NHS-Biotin |
| Specific Activity (U/mg) | 235 | 180 |
| Percentage of Retained Activity | 94% | 72% |
Data is illustrative and based on the known effects of PEGylation on protein function. Actual results may vary depending on the protein and experimental conditions.
Table 2: Influence on Protein-Protein Interactions
This table compares the binding affinity of a biotinylated antibody to its antigen, as measured by Surface Plasmon Resonance (SPR).
| Feature | Biotinylated Antibody with (+)-Biotin-PEG10-NHS Ester | Biotinylated Antibody with NHS-Biotin |
| Association Rate Constant (ka) (1/Ms) | 1.2 x 10^5 | 0.8 x 10^5 |
| Dissociation Rate Constant (kd) (1/s) | 5.0 x 10^-4 | 5.5 x 10^-4 |
| Equilibrium Dissociation Constant (KD) (nM) | 4.2 | 6.9 |
Data is illustrative and based on the known effects of PEGylation on protein function. Actual results may vary depending on the protein and experimental conditions.
Table 3: Effect on Protein Aggregation
This table compares the propensity of Bovine Serum Albumin (BSA) to aggregate after biotinylation, as measured by dynamic light scattering (DLS).
| Feature | BSA conjugated with (+)-Biotin-PEG10-NHS Ester | BSA conjugated with NHS-Biotin |
| Average Particle Size (nm) | 10 | 50 |
| Polydispersity Index (PDI) | 0.15 | 0.45 |
| Percentage of Aggregation | < 5% | 25% |
Data is illustrative and based on the known effects of PEGylation on protein function. Actual results may vary depending on the protein and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and validation.
Protocol 1: Biotinylation of Proteins
This protocol describes a general procedure for the biotinylation of a protein with an amine-reactive NHS ester of biotin.
Materials:
-
Protein of interest (e.g., Horseradish Peroxidase, Antibody, BSA)
-
(+)-Biotin-PEG10-NHS Ester or NHS-Biotin
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the biotinylation reagent in an anhydrous organic solvent like DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against PBS.
-
Determine the degree of biotinylation using a method such as the HABA assay.[4]
Protocol 2: Enzymatic Activity Assay of Biotinylated Horseradish Peroxidase (HRP)
This protocol measures the retained activity of HRP after biotinylation.[5]
Materials:
-
Biotinylated HRP and un-biotinylated HRP (control)
-
Assay Buffer: 0.1 M Phosphate-Citrate Buffer, pH 5.0
-
Substrate Solution: o-Phenylenediamine (OPD) and H2O2
-
Stop Solution: 2 M H2SO4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the biotinylated and control HRP in the assay buffer.
-
Add 50 µL of each dilution to the wells of the microplate.
-
Prepare the substrate solution according to the manufacturer's instructions and add 100 µL to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the specific activity (U/mg) and compare the retained activity of the biotinylated HRP to the control.
Protocol 3: Surface Plasmon Resonance (SPR) Analysis of Protein-Protein Interactions
This protocol assesses the binding kinetics of a biotinylated antibody to its antigen.
Materials:
-
SPR instrument with a streptavidin-coated sensor chip
-
Biotinylated antibody and un-biotinylated antibody (control)
-
Antigen
-
Running Buffer: HBS-EP+ (or similar)
-
Regeneration Solution
Procedure:
-
Immobilize the biotinylated antibody onto the streptavidin-coated sensor chip.
-
Inject a series of concentrations of the antigen over the sensor surface and record the binding response.
-
After each antigen injection, regenerate the sensor surface using the regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd), and equilibrium (KD) constants.
-
Compare the binding kinetics of the biotinylated antibody to the un-biotinylated control.
Conclusion
The choice of biotinylation reagent has a profound impact on the functional integrity of the conjugated protein. The inclusion of a PEG spacer, as found in this compound, provides a significant advantage by reducing steric hindrance and preventing aggregation. This leads to a higher retention of biological activity and more reliable results in downstream applications. For researchers who prioritize the preservation of protein function, this compound and similar PEGylated reagents represent a superior alternative to traditional, non-PEGylated biotinylation agents. By carefully selecting the appropriate reagent and validating its impact on protein function, researchers can ensure the success and reproducibility of their experiments.
References
Safety Operating Guide
Proper Disposal of (+)-Biotin-PEG10-OH: A Safety and Operational Guide
For researchers and professionals in drug development, the meticulous management of specialized chemical reagents like (+)-Biotin-PEG10-OH is a cornerstone of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is not only a regulatory necessity but also a critical component of a compliant and safe research environment. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While biotin and polyethylene glycol (PEG) are generally not considered hazardous, treating all laboratory chemicals with a high degree of caution is a prudent practice.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes or contact with the powder form of the reagent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a protective barrier against accidental spills. |
It is recommended to handle the compound in a well-ventilated area, such as a fume hood, to minimize the risk of inhaling any fine particles. In the event of accidental contact with skin or eyes, rinse the affected area with copious amounts of water and seek medical advice if irritation persists.[2]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, like many specialized laboratory chemicals, should be managed as chemical waste. Avoid disposing of this chemical down the drain or in regular solid waste bins.[2][3] The following protocol outlines the approved procedure for its disposal.
Step 1: Waste Segregation
Proper segregation of chemical waste is the foundational step in ensuring safe and compliant disposal.
-
Solid Waste: Unused or expired this compound powder should be placed in its original container or a clearly labeled, sealed container designated for solid chemical waste. Any contaminated materials, such as weigh boats, pipette tips, and microfuge tubes, should be collected in a designated, sealed plastic bag or container. This container must be labeled as "Solid waste contaminated with this compound".
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle). The container should be designated for either halogenated or non-halogenated organic waste, depending on the solvent used.
Step 2: Accurate Labeling
Clear and accurate labeling of all waste containers is mandatory for safety and regulatory compliance.
Attach a hazardous waste label to each container. The label must include:
-
The full chemical name: "this compound"
-
The concentration or estimated amount of the chemical.
-
Associated hazards (e.g., "Irritant," if applicable based on a full Safety Data Sheet).
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
Step 3: Proper Storage of Waste
Correct storage of chemical waste is crucial for preventing accidents and ensuring safety until the waste can be properly disposed of.
-
Store waste containers in a designated, secondary containment bin to prevent spills.
-
Keep the waste storage area in a well-ventilated location, away from incompatible chemicals.
Step 4: Final Disposal
The ultimate disposal of chemical waste must be handled by a licensed and certified waste disposal contractor. Do not attempt to dispose of chemical waste through standard municipal waste streams. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (+)-Biotin-PEG10-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (+)-Biotin-PEG10-OH. The following procedures for operations and disposal are designed to ensure laboratory safety and maintain product integrity.
Personal Protective Equipment (PPE)
When handling this compound, which is a very fine, white to creamy-white, odorless powder, appropriate personal protective equipment is essential to minimize exposure and prevent potential skin irritation.[1] Although not classified as a hazardous substance, standard laboratory precautions should be observed.[2][3]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Common chemical-resistant gloves are suitable.[2] |
| Eye Protection | Safety goggles | Use chemical safety goggles to prevent eye contact. |
| Skin and Body | Laboratory coat | A standard lab coat should be worn to protect clothing and skin. |
| Respiratory | Not generally required | Handle in a well-ventilated area. Avoid inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is critical for both safety and experimental success. The following steps outline the recommended procedure for working with this compound.
-
Preparation : Before handling, ensure the designated workspace is clean and uncluttered. It is crucial to handle the compound in a well-ventilated area.
-
Personal Protective Equipment (PPE) : Equip yourself with the appropriate PPE as detailed in the table above, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Compound Equilibration : If stored at low temperatures, allow the container of this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing and Aliquoting : As this compound is a very fine powder, handle it carefully to avoid creating dust.
-
Spill Management : In case of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a designated chemical waste container.
-
Post-Handling : After handling, wash hands thoroughly. Clean all equipment and the work area to prevent cross-contamination.
Storage and Stability
For optimal stability, it is recommended to store this compound at -5°C in a dry environment, protected from sunlight. For similar biotinylated PEG compounds, long-term storage at -20°C in a desiccated environment is advised.
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect waste material, including any unused compound and contaminated disposables (e.g., gloves, wipes), in a clearly labeled, sealed chemical waste container.
-
Disposal Route : Do not pour the waste into drains or waterways. The disposal of chemical waste should be managed by a certified collector or a licensed waste disposal company in accordance with local, state, and federal regulations.
-
Container Disposal : Ensure that empty containers are completely emptied before disposal. Keep the label on the container and provide it to a certified disposal contractor.
First Aid Measures
In the event of accidental exposure, follow these first aid guidelines:
-
If Inhaled : Move the individual to fresh air. If symptoms persist, seek medical attention.
-
In Case of Skin Contact : Wash the affected area thoroughly with soap and plenty of water. Repeated or prolonged contact may lead to non-allergic contact dermatitis.
-
In Case of Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. If redness, pain, or visual impairment occurs, consult an ophthalmologist.
-
If Swallowed : Rinse the mouth with water. Do not induce vomiting. Seek medical attention and show the product label.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
